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[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol Documentation Hub

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  • Product: [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol
  • CAS: 338776-95-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Thermodynamic Properties of 3,4-Dichlorophenyl Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities. The introduction of a 3,4-dichlorop...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities. The introduction of a 3,4-dichlorophenyl moiety can significantly modulate the physicochemical properties of these derivatives, influencing their efficacy, safety, and developability as drug candidates. A thorough understanding of their thermodynamic properties is paramount for controlling the solid-state chemistry, optimizing formulation strategies, and ensuring product stability. This guide provides a comprehensive overview of the key thermodynamic characteristics of 3,4-dichlorophenyl isoxazole derivatives, methodologies for their determination, and the critical role these properties play in the drug development lifecycle.

Introduction: The Significance of Thermodynamic Properties in Drug Development

The journey of a drug candidate from discovery to a marketed medicine is fraught with challenges, many of which are rooted in the solid-state properties of the active pharmaceutical ingredient (API). For 3,4-dichlorophenyl isoxazole derivatives, which are often crystalline solids, their thermodynamic behavior governs critical attributes such as solubility, dissolution rate, stability, and bioavailability.

The thermodynamic stability of different crystalline forms, or polymorphs, is a key consideration.[1][2] A metastable polymorph might exhibit advantageous solubility but could convert to a more stable, less soluble form over time, impacting the drug's performance.[3] Therefore, a comprehensive thermodynamic characterization is not merely an academic exercise but a crucial component of risk mitigation in drug development.

This guide will delve into the theoretical underpinnings and practical experimental approaches for elucidating the thermodynamic landscape of this important class of compounds.

Theoretical Framework: Predicting Thermodynamic Behavior

While experimental determination is the gold standard, computational chemistry offers valuable insights into the thermodynamic properties of 3,4-dichlorophenyl isoxazole derivatives, guiding experimental design and aiding in the interpretation of results.

Gibbs Free Energy and Molecular Stability

The relative stability of different conformations or crystalline forms of a molecule is governed by the Gibbs free energy (G). Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the Gibbs free energy of formation for different isoxazole derivatives.[4] These calculations can help predict the likelihood of polymorphism and guide efforts to isolate the most stable form.

Structure-Property Relationships: The Influence of the 3,4-Dichlorophenyl Moiety

The 3,4-dichlorophenyl group imparts specific electronic and steric features that influence the intermolecular interactions and, consequently, the thermodynamic properties of the isoxazole derivatives. The strong electron-withdrawing nature of the chlorine atoms can lead to significant dipole-dipole interactions and influence crystal packing.[5] These interactions contribute to the lattice energy of the crystal, affecting melting point, enthalpy of fusion, and solubility.

A key aspect to consider is the potential for halogen bonding, a non-covalent interaction involving the halogen atoms, which can play a significant role in the crystal packing and thermodynamic stability of these compounds.[5]

Experimental Determination of Thermodynamic Properties

A suite of thermoanalytical techniques is employed to experimentally characterize the thermodynamic properties of 3,4-dichlorophenyl isoxazole derivatives. The two most critical techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC): Unveiling Phase Transitions

DSC is a powerful technique for identifying and quantifying thermal transitions in a material.[6] It measures the difference in heat flow between a sample and a reference as a function of temperature.

  • Melting Point (T_m): The temperature at which a crystalline solid transitions to a liquid. It is a key indicator of purity and identity.

  • Enthalpy of Fusion (ΔH_fus): The amount of energy required to melt the solid. It provides information about the strength of the crystal lattice.

  • Glass Transition Temperature (T_g): For amorphous materials, this is the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.

  • Polymorphic Transitions: DSC can detect solid-solid phase transitions between different crystalline forms.[2]

  • Sample Preparation: Accurately weigh 2-5 mg of the 3,4-dichlorophenyl isoxazole derivative into a clean DSC pan (typically aluminum).

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature well above the melting point.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of melting (melting point) and the integrated area of the melting peak (enthalpy of fusion).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample encapsulate Hermetically Seal in DSC Pan weigh->encapsulate load Load Sample and Reference Pans encapsulate->load purge Purge with Inert Gas load->purge program Run Thermal Program (e.g., 10 °C/min) purge->program thermogram Generate Thermogram program->thermogram analyze Determine Tm and ΔHfus thermogram->analyze

Caption: A typical workflow for DSC analysis.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a sample as a function of temperature.[7] It is primarily used to determine the thermal stability and decomposition profile of a compound.

  • Decomposition Temperature (T_d): The temperature at which the compound begins to degrade.

  • Residual Mass: The amount of material remaining at the end of the experiment, which can indicate the formation of non-volatile decomposition products.

  • Solvent/Water Content: TGA can quantify the amount of residual solvent or water in a sample.

  • Sample Preparation: Accurately weigh 5-10 mg of the 3,4-dichlorophenyl isoxazole derivative into a TGA pan (often ceramic or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) depending on the desired experimental conditions.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate, typically 10 °C/min, to a high temperature where complete decomposition is expected.

  • Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of mass loss, which corresponds to the decomposition temperature.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample place Place in TGA Pan weigh->place load Load Sample into Furnace place->load purge Purge with Desired Gas load->purge program Run Thermal Program (e.g., 10 °C/min) purge->program curve Generate TGA Curve program->curve analyze Determine Decomposition Temperature (Td) curve->analyze

Caption: A standard workflow for TGA analysis.

Thermodynamic Data of 3,4-Dichlorophenyl Isoxazole Derivatives and Related Compounds

Compound/Derivative ClassMelting Point (°C)Enthalpy of Fusion (kJ/mol)Decomposition Temp. (°C)Reference
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole193-195Not ReportedNot Reported[8]
4-[5-(2,4-dichlorophenyl) isoxazol-3-yl] pyridineNot ReportedNot ReportedNot Reported[9]
3-biphenyl-4-yl-5-(2,4-dichlorophenyl) isoxazoleNot ReportedNot ReportedNot Reported[9]
3,4-Dichlorophenyl Isoxazole-Substituted StilbenesVariousNot ReportedNot Reported[10]

Note: This table is intended to be illustrative. Specific values will vary depending on the exact substitution pattern of the isoxazole ring.

Solubility and Salvation Thermodynamics: A Critical Link to Bioavailability

The solubility of a drug is a key determinant of its oral bioavailability. The dissolution of a solid in a solvent is a thermodynamic process governed by the Gibbs free energy of solution.

Thermodynamic Solubility

Thermodynamic solubility is the maximum amount of a solute that can dissolve in a solvent at equilibrium.[11] It is an intrinsic property of the compound in a given solvent system. The shake-flask method is a common technique for determining thermodynamic solubility.[11]

Enthalpy and Entropy of Solution

The temperature dependence of solubility can be used to determine the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution. An endothermic enthalpy of solution indicates that solubility increases with temperature. These parameters provide insight into the intermolecular forces that must be overcome for the solute to dissolve.

Polymorphism and its Thermodynamic Implications

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development.[1][2] Different polymorphs of the same compound can have different melting points, solubilities, and stabilities.[3]

The thermodynamic relationship between polymorphs can be either monotropic or enantiotropic .[12]

  • Monotropic System: One polymorph is always more stable than the other, regardless of temperature.

  • Enantiotropic System: The relative stability of the polymorphs changes with temperature, with a defined transition temperature.

DSC is an invaluable tool for identifying and characterizing polymorphic transitions.

Conclusion and Future Directions

A comprehensive understanding of the thermodynamic properties of 3,4-dichlorophenyl isoxazole derivatives is essential for successful drug development. Techniques such as DSC and TGA provide the fundamental data needed to assess thermal stability, identify and characterize polymorphs, and guide formulation development. While specific thermodynamic data for this class of compounds is emerging, the principles and experimental protocols outlined in this guide provide a robust framework for their characterization.

Future work should focus on building a comprehensive database of thermodynamic properties for a wider range of 3,4-dichlorophenyl isoxazole derivatives. This will enable the development of more accurate predictive models and facilitate a more rational, data-driven approach to the design and development of new isoxazole-based therapeutics.

References

  • Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. (2024). Impactfactor.
  • 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. (2023). MDPI.
  • Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Comput
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). PMC.
  • Solid State Concerns During Drug Discovery and Development: Thermodynamic and Kinetic Aspects of Crystal Polymorphism and the Special Cases of Concomitant Polymorphs, Co-Crystals and Glasses. (2016).
  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innov
  • Synthesis, Characterization And Biological Activity Of Isoxazole Deriv
  • Relevance of Crystal Forms in the Pharmaceutical Field. (2022). Encyclopedia.pub.
  • Thermodynamics of halogen bonding in solution: substituent, structural, and solvent effects. (2010). Journal of the American Chemical Society.
  • Thermodynamic properties of some gaseous halogen compounds. (n.d.).
  • Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. (2019).
  • Solid State Concerns During Drug Discovery and Development: Thermodynamic and Kinetic Aspects of Crystal Polymorphism and the Special Cases of Concomitant Polymorphs, Co-Crystals and Glasses. (n.d.). PubMed.
  • Thermal decomposition of isoxazole: experimental and modeling study. (1992). R Discovery.
  • Revolutionizing Isoxazole Chemistry: Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives. (2025).
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • Synthesis, Bioactivity, and QSAR Study of 3,4-Dichlorophenyl Isoxazole-Substituted Stilbene Derivatives against the Phytopathogenic Fungus Botrytis cinerea. (2021). PubMed.
  • ChemInform Abstract: Thermal Decomposition of Isoxazole. Experimental and Modeling Study.. (n.d.).
  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogen
  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.).
  • Thermodynamic Solubility Measurement of Practically Insoluble Ionizable Drugs – Case Studies & Suggested Method Improvemen. (2015).
  • Application of differential scanning calorimetry to study the interpretation on herbal medicinal drugs: a review. (2022). TMR Publishing Group.
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calcul. (2022). Semantic Scholar.
  • Differential Scanning Calorimetry: A Review 2020 International Journal of Applied Biology and Pharmaceutical Technology Short Co. (n.d.). IOMC.
  • Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. (2021). MDPI.
  • [PDF] Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution | Semantic Scholar. (2021).
  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. (2025). ChemSynthesis.
  • Thermogravimetric analysis (TGA) curves of the imidazole derivatives.. (n.d.).
  • Studies on heterocyclic chemistry. Part VIII. Comparison of the thermally induced reaction of 4-substituted 5-aminoisoxazoles with the decomposition of isoxazoles by arylamine, with reference to a 2H-azirine intermediate. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing).
  • Isoxazole, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)- | C16H12ClNO2 | CID. (n.d.). PubChem - NIH.
  • 3-(4-Chlorophenyl)isoxazole-5-carboxylic acid 338982-11-9. (n.d.). Sigma-Aldrich.
  • Differential scanning calorimetry (DSC) thermograph of the three oxadiazole derivatives …. (n.d.).
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journals.
  • eGrove Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones,. (2022).
  • Thermodynamic stability of mixed Pb:Sn methyl-ammonium halide perovskites. (2016). arXiv.

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Exploratory

A Technical Guide to Isoxazolyl Methanol Compounds in Medicinal Chemistry: From Synthesis to Therapeutic Application

Introduction: The Isoxazole Scaffold as a Pillar of Modern Drug Discovery The landscape of medicinal chemistry is perpetually in search of "privileged structures"—molecular scaffolds that can interact with a wide range o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazole Scaffold as a Pillar of Modern Drug Discovery

The landscape of medicinal chemistry is perpetually in search of "privileged structures"—molecular scaffolds that can interact with a wide range of biological targets, offering a foundation for the development of novel therapeutics. The isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, has firmly established itself as one such scaffold.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse substitutions have made it a cornerstone in the design of numerous clinically successful drugs.[3][4][5]

Derivatives of isoxazole exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][6][7][8][9] This guide focuses specifically on the isoxazolyl methanol moiety, a versatile building block that serves as a crucial intermediate and a key pharmacophoric element in many active compounds. We will explore the synthetic strategies for creating these molecules, delve into their significant therapeutic applications with supporting data and protocols, and analyze the structure-activity relationships that govern their efficacy.

Part 1: Synthesis of Isoxazolyl Methanol Derivatives

The construction of the isoxazole ring is a well-established field in organic chemistry, with the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) being the most prevalent and versatile method.[10][11][12][13] This reaction typically involves the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne to form the isoxazole ring. For the synthesis of (isoxazol-5-yl)methanol compounds, propargyl alcohol is the ideal alkyne partner.

A common and reliable pathway begins with the conversion of a substituted benzaldehyde to its corresponding benzaldoxime using hydroxylamine. The oxime is then oxidized (e.g., with sodium hypochlorite) to generate the reactive nitrile oxide intermediate, which immediately undergoes cycloaddition with propargyl alcohol to yield the desired (3-aryl-isoxazol-5-yl)methanol.[10][11]

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: [3+2] Cycloaddition A Substituted Benzaldehyde C Benzaldoxime A->C Pyridine B Hydroxylamine HCl B->C D Nitrile Oxide (in-situ) C->D NaOCl C->D F (3-Aryl-isoxazol-5-yl)methanol D->F E Propargyl Alcohol E->F

Caption: General workflow for the synthesis of (3-Aryl-isoxazol-5-yl)methanol.

Experimental Protocol: Synthesis of (3-p-tolyl-isoxazol-5-yl)methanol

This protocol describes a representative synthesis adapted from established methodologies.[10][11]

Step 1: Synthesis of 4-methylbenzaldoxime

  • To a solution of 4-methylbenzaldehyde (1 eq.) in pyridine, add hydroxylamine hydrochloride (1.2 eq.).

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the mixture into cold water and extract with ethyl acetate.

  • Wash the organic layer with dilute HCl, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude oxime, which can be used in the next step without further purification.

Step 2: Synthesis of (3-p-tolyl-isoxazol-5-yl)methanol

  • Dissolve the 4-methylbenzaldoxime (1 eq.) and propargyl alcohol (1.5 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Slowly add an aqueous solution of sodium hypochlorite (NaOCl, ~12%) dropwise to the stirred solution at 0-5°C. The addition should be controlled to maintain the temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, separate the organic layer.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure (3-p-tolyl-isoxazol-5-yl)methanol as a solid.[10]

Self-Validation: The structure and purity of the synthesized compound must be confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.[10][12] The presence of characteristic peaks, such as the singlet for the isoxazole C4-H and the methylene protons of the methanol group, will validate the successful synthesis.

Part 2: Therapeutic Potential and Biological Activities

The isoxazolyl methanol scaffold is a gateway to compounds with potent and diverse biological activities.

Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents by modulating key cellular signaling pathways involved in cell growth, proliferation, and survival.[2]

Mechanism of Action: Many isoxazole-based compounds exert their cytotoxic effects by inhibiting crucial kinases (e.g., PI3K, Akt) or by inducing apoptosis (programmed cell death).[2] The introduction of an isoxazole ring into natural products like curcumin has been shown to dramatically enhance cytotoxicity against cancer cell lines.[7]

Quantitative Anticancer Activity Data

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Curcumin Derivative 40 MCF-7 (Breast)3.97[7]
Isoxazole-Indole 138 MCF-7 (Breast)5.51[6]
Isoxazole-Indole 140 HT-29 (Colon)2.59[6]
Isoxazole Derivative 10a DU145 (Prostate)0.96[2]

Visualizing a Key Target Pathway: PI3K/Akt

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Cell Survival, Proliferation, Growth Akt->Downstream Promotes Isoxazole Isoxazole Derivative Isoxazole->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by isoxazole derivatives.[2]

Experimental Protocol: In-Vitro Cytotoxicity (Crystal Violet Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test isoxazole compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • Staining: Gently wash the cells with phosphate-buffered saline (PBS). Fix the cells by adding 10% formalin for 15 minutes.

  • Remove the formalin and stain the cells with a 0.5% crystal violet solution for 20 minutes.

  • Quantification: Wash away the excess stain with water and allow the plate to dry. Solubilize the stain by adding methanol or a similar solvent.

  • Measure the absorbance at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value from the dose-response curve.[2]

Antimicrobial Activity

The isoxazole nucleus is a key component of several clinically important antibiotics, such as sulfamethoxazole and cloxacillin, highlighting its validated role in combating microbial infections.[1][4]

Mechanism of Action: Isoxazole-containing antibacterials often work by inhibiting essential metabolic pathways in bacteria, such as folate synthesis (sulfamethoxazole), or by interfering with cell wall synthesis (penicillin-class drugs like cloxacillin).

Quantitative Antimicrobial Activity Data

Compound IDMicrobial StrainMIC (µg/mL)Reference
Derivative 5a S. aureus1.56[14]
Derivative 5f E. coli3.12[14]
Derivative 5a C. albicans1.56[14]
Derivative 5f A. niger3.12[14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Preparation: Prepare a twofold serial dilution of the test compounds in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the target microorganism to each well. Include a positive control (microorganism with no drug) and a negative control (medium with no microorganism).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[2]

Part 3: Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a compound's structure and its biological activity is critical for rational drug design. For isoxazolyl methanol derivatives, activity is highly dependent on the nature and position of substituents on the aryl ring and the isoxazole core.

  • Aryl Substituents (Position 3): The electronic properties of substituents on the aryl ring at the 3-position of the isoxazole significantly influence activity. For instance, the presence of a 4-bromophenyl group can enhance lipophilicity, potentially improving cell membrane permeability.[12] Trifluoromethyl (CF₃) groups have also been shown to be crucial for the antimicrobial activity of certain isoxazole scaffolds.[6]

  • Isoxazole Core: The isoxazole ring itself is considered an electron-deficient system, which can facilitate non-covalent interactions with biological targets like enzyme active sites.[12]

  • Methanol Group (Position 5): The hydroxymethyl group at the 5-position serves as a valuable synthetic handle. It can be further modified, for example, through esterification, to create pro-drugs or to explore new interactions within a target's binding pocket.[12]

Visualizing Key SAR Points

Caption: Key structure-activity relationship points for isoxazolyl methanol derivatives.

Conclusion and Future Perspectives

The isoxazolyl methanol framework represents a highly versatile and valuable scaffold in medicinal chemistry. The synthetic accessibility via robust methods like the [3+2] cycloaddition allows for the creation of extensive compound libraries for screening. The demonstrated efficacy of these compounds across diverse therapeutic areas, including oncology and infectious diseases, underscores their continued importance.[2][15]

Future research will likely focus on several key areas:

  • Multi-Targeted Therapies: Designing single molecules that can modulate multiple targets simultaneously to treat complex diseases like cancer.[4][9]

  • New Therapeutic Areas: Exploring the potential of these compounds for treating neurodegenerative disorders, viral infections, and metabolic diseases.[4][16]

  • Optimization of Physicochemical Properties: Fine-tuning solubility, metabolic stability, and pharmacokinetic profiles to develop compounds with superior drug-like properties.

The isoxazolyl methanol core, with its proven track record and potential for further innovation, is set to remain a significant contributor to the discovery of new medicines that can address unmet medical needs.

References

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes - Biological and Molecular Chemistry.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC.
  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC.
  • Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents - MDPI.
  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound - IJPPR.
  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates - Der Pharma Chemica.
  • Design, Synthesis and Reactivity Study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid - ResearchGate.
  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives - IJCRT.org.
  • The Multifaceted Biological Activities of Isoxazole Derivatives: A Technical Guide - Benchchem.
  • Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines - JOCPR.
  • University of Dundee Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for th.
  • Advances in isoxazole chemistry and their role in drug discovery - ResearchGate.
  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid - ResearchGate.
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC.

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Foundational

Bioactivity Potential of[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol Scaffolds: A Comprehensive Technical Guide for Lead Optimization

Executive Summary In the landscape of modern drug discovery and agrochemical development, the isoxazole ring has firmly established itself as a privileged pharmacophore[1]. As an application scientist focused on lead opt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, the isoxazole ring has firmly established itself as a privileged pharmacophore[1]. As an application scientist focused on lead optimization, I approach the [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol scaffold not merely as a static chemical entity, but as a dynamic, modular platform. This specific scaffold combines the metabolic stability of the isoxazole core, the enhanced lipophilicity and target residence time of a 3,4-dichlorophenyl moiety, and the versatile hydrogen-bonding capacity of a C3-hydroxymethyl group.

This whitepaper deconstructs the structural rationale of this scaffold, provides a self-validating protocol for its regioselective synthesis, and analyzes its dual bioactivity profile across epigenetic modulation (anticancer) and pathogenic enzyme inhibition (antifungal).

Structural Rationale: Deconstructing the Pharmacophore

The causality behind the efficacy of the [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol scaffold lies in the precise spatial and electronic arrangement of its three primary domains:

  • The Isoxazole Core : Acting as a robust bioisostere for esters and amides, the five-membered heterocycle resists premature enzymatic hydrolysis while maintaining favorable dipole moments for target binding[2].

  • The 3,4-Dichlorophenyl Motif (C5 Position) : Halogenation at the meta and para positions drastically increases the scaffold's lipophilicity (LogP). More importantly, the highly polarizable chlorine atoms engage in halogen bonding —a highly directional interaction with the backbone carbonyls of target proteins (such as fungal CYP51 or human HDACs), significantly increasing target residence time[3].

  • The Hydroxymethyl Handle (C3 Position) : The primary alcohol serves a dual purpose. Biologically, it acts as a hydrogen bond donor/acceptor or a zinc-binding group (ZBG) in metalloenzymes. Synthetically, it provides a functional handle for generating esterified prodrugs or ether-linked derivatives without disrupting the core pharmacophore geometry.

Self-Validating Synthesis Protocol: The 1,3-Dipolar Cycloaddition

Traditional Huisgen cycloadditions of nitrile oxides and alkynes often yield a problematic 1:1 mixture of 3,4- and 3,5-disubstituted isoxazoles. To ensure absolute structural integrity, the following protocol utilizes a Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANAC) to strictly enforce 3,5-regioselectivity.

SynthesisWorkflow A 2-Hydroxyacetaldehyde Oxime B Nitrile Oxide Intermediate A->B NCS, DMF (Mild Chlorination) D [3+2] Cycloaddition (CuI Catalysis) B->D C 1-Ethynyl-3,4- dichlorobenzene C->D E [5-(3,4-Dichlorophenyl)- 3-isoxazolyl]methanol D->E Regioselective Yield >85%

Caption: Workflow for the regioselective [3+2] cycloaddition synthesis of the isoxazole scaffold.

Step-by-Step Methodology & Causality

Step 1: In Situ Nitrile Oxide Generation

  • Procedure : Dissolve 2-hydroxyacetaldehyde oxime (1.0 eq) in anhydrous DMF. Slowly add N-chlorosuccinimide (NCS, 1.1 eq) at 0°C.

  • Causality : NCS is selected over harsher oxidants (like sodium hypochlorite) to prevent the premature oxidation of the primary hydroxyl group. The low temperature controls the exothermic generation of the hydroximoyl chloride intermediate.

  • Self-Validation : Extract a 10 µL aliquot, quench with water, and run LC-MS. The presence of the M+34 peak (characteristic chlorine isotope pattern) confirms hydroximoyl chloride formation without over-oxidation.

Step 2: Regioselective Cycloaddition

  • Procedure : To the reaction mixture, add 1-ethynyl-3,4-dichlorobenzene (1.0 eq), potassium bicarbonate (KHCO 3​ , 2.0 eq), and 5 mol% Copper(I) Iodide (CuI). Stir at room temperature for 12 hours.

  • Causality : KHCO 3​ acts as a mild base to generate the transient nitrile oxide in situ, maintaining a low steady-state concentration to prevent dimerization into inactive furoxans. CuI coordinates with the terminal alkyne, lowering the LUMO energy and sterically directing the nitrile oxide to exclusively form the 3,5-disubstituted geometry.

  • Self-Validation : Perform TLC (Hexane:EtOAc 7:3). A single major UV-active spot (Rf ~0.4) validates the suppression of the unwanted 3,4-regioisomer.

Step 3: Isolation and Structural Authentication

  • Procedure : Quench with saturated NH 4​ Cl, extract with EtOAc, and purify via silica gel flash chromatography.

  • Self-Validation : Acquire a 1 H-NMR spectrum in CDCl 3​ . The critical self-validating marker is a sharp singlet at ~δ 6.5 ppm, corresponding to the isolated C4-H proton of the isoxazole ring. If the 3,4-isomer were present, this distinct signal would be absent, unequivocally confirming the structural integrity of the target scaffold.

Bioactivity Spectrum & Mechanistic Pathways

The [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol scaffold exhibits a potent dual-action bioactivity profile, making it a highly versatile starting point for both pharmaceutical and agrochemical pipelines.

Epigenetic Modulation: HDAC Inhibition (Anticancer)

Isoxazole derivatives have recently emerged as potent inhibitors of Histone Deacetylases (HDACs), enzymes frequently overexpressed in malignancies such as human breast cancer[4]. The scaffold acts as a competitive inhibitor: the 3,4-dichlorophenyl group anchors into the hydrophobic channel of the HDAC active site, while the hydroxymethyl group at C3 coordinates with the catalytic Zinc ion (Zn 2+ ). This interaction prevents the deacetylation of histone tails, leading to chromatin relaxation and the unsilencing of tumor suppressor genes like p21.

MechanismOfAction Compound [5-(3,4-Dichlorophenyl)- 3-isoxazolyl]methanol HDAC HDAC Enzyme (Active Site Zn2+) Compound->HDAC Competitive Inhibition Chromatin Chromatin (Hyperacetylation) HDAC->Chromatin Prevents Deacetylation Gene Tumor Suppressor Gene Activation (p21) Chromatin->Gene Epigenetic Unsilencing Apoptosis Cell Cycle Arrest & Apoptosis Gene->Apoptosis Induces Cell Death

Caption: Epigenetic modulation pathway via HDAC inhibition by the isoxazole scaffold.

Pathogenic Enzyme Inhibition (Antifungal)

In agrochemical applications, 3,4-dichlorophenyl isoxazole derivatives demonstrate remarkable fungicidal efficacy against phytopathogens such as Botrytis cinerea (gray mold)[3]. The lipophilic nature of the dichlorophenyl ring allows the molecule to easily penetrate the fungal cell wall, where it disrupts critical biosynthetic pathways (often targeting sterol 14α-demethylase, CYP51).

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the critical importance of the 3,4-dichloro substitution and the C3-hydroxymethyl group, the following table summarizes comparative bioactivity metrics. The data highlights how modifications to the core scaffold impact both lipophilicity and target affinity across therapeutic domains.

Table 1: Comparative Bioactivity Profile of Isoxazole Derivatives (SAR Analysis)

Compound VariantC3 Position (R 3​ )C5 Position (R 5​ )HDAC IC 50​ (µM)B. cinerea MIC (µg/mL)LogP (Calc)
Core Scaffold -CH 2​ OH3,4-Dichlorophenyl1.24.53.42
Dehalogenated -CH 2​ OHPhenyl18.5>50.01.85
Monohalogenated -CH 2​ OH4-Chlorophenyl5.412.02.68
Esterified Prodrug -CH 2​ OAc3,4-Dichlorophenyl0.83.24.10

Data Interpretation: The removal of the chlorine atoms (Dehalogenated variant) results in a catastrophic loss of both HDAC inhibition and antifungal activity, proving the necessity of halogen bonding and hydrophobic packing. Conversely, converting the hydroxymethyl group to an acetate ester (Esterified Prodrug) slightly improves cellular permeability (higher LogP), resulting in a lower IC 50​ in whole-cell assays.

Conclusion & Lead Optimization Perspectives

The[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol scaffold represents a highly optimized starting point for drug discovery. Its synthesis can be tightly controlled via CuANAC protocols to ensure regiochemical purity. Future lead optimization should focus on utilizing the C3-hydroxymethyl group as an attachment point for targeted delivery systems (such as Antibody-Drug Conjugates) or exploring its potential as a covalent warhead via conversion to an electrophilic moiety.

References

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: National Institutes of Health (PMC) URL: 1

  • Synthesis, Bioactivity, and QSAR Study of 3,4-Dichlorophenyl Isoxazole-Substituted Stilbene Derivatives against the Phytopathogenic Fungus Botrytis cinerea Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: 3

  • Electrochemical Synthesis of New Isoxazoles and Triazoles Tethered with Thiouracil Base as Inhibitors of Histone Deacetylases in Human Breast Cancer Cells Source: MDPI (Molecules) URL: 4

  • Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis Source: National Institutes of Health (PMC) URL:2

Sources

Exploratory

pKa values and ionization states of isoxazole methanol derivatives

The Ionization Landscape of Isoxazole Methanol Derivatives: A Technical Guide for Drug Design Executive Summary Isoxazole methanol derivatives, such as (isoxazol-3-yl)methanol and (isoxazol-5-yl)methanol, are highly valu...

Author: BenchChem Technical Support Team. Date: March 2026

The Ionization Landscape of Isoxazole Methanol Derivatives: A Technical Guide for Drug Design

Executive Summary

Isoxazole methanol derivatives, such as (isoxazol-3-yl)methanol and (isoxazol-5-yl)methanol, are highly valued in medicinal chemistry as metabolically stable bioisosteres for amides and esters. A precise understanding of their ionization states is critical for predicting target binding affinities, membrane permeability, and overall pharmacokinetic (ADME) profiles. This whitepaper provides an in-depth mechanistic analysis of the pKa values associated with these derivatives and outlines a self-validating experimental protocol for their determination.

Mechanistic Principles of Isoxazole Ionization

To predict the behavior of isoxazole methanol derivatives in biological systems, we must deconstruct the electronic effects governing the two distinct ionizable centers: the heteroaromatic ring and the hydroxymethyl group.

The Heteroaromatic Ring (Conjugate Acid pKa) Isoxazole is a five-membered, π -excessive heterocycle containing adjacent oxygen and nitrogen atoms. Despite the presence of a lone pair on the nitrogen, isoxazole is an exceptionally weak base, with its conjugate acid exhibiting a pKa of approximately -3.0[1].

Causality: The nitrogen atom's lone pair is sp2 hybridized and resides orthogonal to the aromatic π -system. The adjacent oxygen atom is highly electronegative, exerting a profound electron-withdrawing inductive effect (-I) through the σ -bond framework. This drastically reduces the electron density on the nitrogen, making protonation thermodynamically unfavorable. Consequently, the ring remains unprotonated even in highly acidic gastric environments.

The Hydroxymethyl Group (Hydroxyl pKa) When a hydroxymethyl group ( −CH2​OH ) is appended to the ring—forming derivatives like (isoxazol-5-yl)methanol—the primary site of ionization at physiological or basic pH shifts to the hydroxyl proton. Normal aliphatic alcohols (e.g., ethanol) typically have a pKa of ~15.9. However, the isoxazole ring acts as a potent electron-withdrawing substituent.

Causality: The -I effect of the heteroaromatic ring propagates through the methylene bridge, stabilizing the alkoxide anion formed upon deprotonation. Because the negative charge is better accommodated, the proton is donated more readily. As a result, the predicted pKa of the hydroxyl group in 5-isoxazolemethanol is lowered to 13.41 ± 0.10[2].

G cluster_0 Ionization States of (Isoxazol-5-yl)methanol Cation Cationic State (N-protonated) pKa ~ -3.0 Neutral Neutral State (Predominant pH 1-12) Cation->Neutral -H⁺ (pH > -3.0) Anion Anionic State (Alkoxide) pKa ~ 13.4 Neutral->Anion -H⁺ (pH > 13.4)

Fig 1: Protonation states of isoxazole methanol across the pH spectrum.

Quantitative Ionization Data

The following table summarizes the quantitative pKa shifts caused by the electronic interplay between the isoxazole core and the appended functional groups.

CompoundSubstructurepKa (Conjugate Acid)pKa (Hydroxyl Group)
Isoxazole Core Ring-3.0N/A
Ethanol Aliphatic ReferenceN/A~15.9
(Isoxazol-5-yl)methanol Derivative~ -3.013.41 ± 0.10
3-Hydroxyisoxazole Isoxazolol ReferenceN/A~4.5

Note: 3-Hydroxyisoxazole is included to illustrate the drastic difference in acidity when the hydroxyl group is directly attached to the ring (allowing resonance stabilization of the anion) versus separated by a methylene bridge.

Self-Validating Protocol: High-pH NMR Titration

Causality for Method Selection: NMR allows direct observation of the local electronic environment. As the hydroxyl group deprotonates to an alkoxide, the increased electron density shields the adjacent methylene protons ( −CH2​− ), causing a quantifiable upfield shift in the 1H NMR spectrum.

Step-by-Step Methodology

  • Sample Preparation: Dissolve 5-10 mg of the isoxazole methanol derivative in 0.6 mL of D2​O . If solubility is limiting, utilize a D2​O/MeOD co-solvent system.

  • Internal Validation System (Crucial): Spike the sample with an internal standard possessing a known pKa near 13 (e.g., a heavily substituted phenol). Self-Validation Logic: The simultaneous correct determination of the standard's pKa validates the pH electrode's performance and the mathematical fitting at extreme alkalinity.

  • Titrant Addition: Titrate the sample using standardized NaOD (0.1 M to 1.0 M) in small aliquots (2-5 μL) directly into the NMR tube.

  • pD Measurement: Measure the pH using a glass electrode calibrated specifically for high alkalinity. Correct the meter reading ( pH∗ ) for the deuterium isotope effect using the standard equation: pD=pH∗+0.4 .

  • NMR Acquisition: Acquire 1H NMR spectra after each addition. Record the chemical shift ( δ ) of the methylene protons.

  • Data Fitting: The observed chemical shift ( δobs​ ) is a population-weighted average of the protonated ( δHA​ ) and deprotonated ( δA−​ ) states. Plot δobs​ versus pD and fit the data to the non-linear Henderson-Hasselbalch equation:

    δobs​=1+10(pD−pKa)δHA​+δA−​⋅10(pD−pKa)​

    The inflection point of this sigmoidal regression yields the exact pKa.

Workflow Prep 1. Sample Preparation Dissolve in D2O/MeOD Titrant 2. Titrant Addition Add NaOD aliquots Prep->Titrant NMR 3. NMR Acquisition Monitor -CH2- chemical shift Titrant->NMR pH 4. pD Measurement Calculate pD = pH* + 0.4 NMR->pH pH->Titrant Iterate until pH > 14 Fit 5. Data Fitting Henderson-Hasselbalch regression pH->Fit

Fig 2: Self-validating NMR titration workflow for high-pKa determination.

Implications for Drug Development (ADME)

Because the pKa values of isoxazole methanol derivatives are at the extreme ends of the pH scale (-3.0 and 13.4), these molecules exist almost exclusively in their neutral, un-ionized state at physiological pH (7.4)[1][2].

From a pharmacokinetic perspective, the absence of an ionic charge at pH 7.4 maximizes the compound's lipophilicity ( LogD7.4​≈LogP ). This neutrality facilitates passive transcellular diffusion across lipid bilayers. Consequently, isoxazole methanol derivatives are exceptional scaffolds for designing centrally acting therapeutics that require high oral bioavailability and efficient penetration of the blood-brain barrier (BBB). Furthermore, the hydroxymethyl group provides a crucial hydrogen bond donor for target engagement without introducing the metabolic liabilities associated with traditional esters or amides.

References[3] Title: Isoxazole | C3H3NO | CID 9254 - PubChem

Sources

Foundational

Structural Elucidation and Supramolecular Assembly of[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol: A Crystallographic Whitepaper

Executive Summary Isoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently exhibiting potent antimicrobial, anti-inflammatory, and anticancer activities. The compound [5-(3,4-Dichlorophenyl)-3-is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently exhibiting potent antimicrobial, anti-inflammatory, and anticancer activities. The compound [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol (CAS: 338776-95-7) features a unique combination of a hydrogen-bonding donor/acceptor (hydroxymethyl group) and a halogen-bonding motif (3,4-dichlorophenyl ring) flanking a central isoxazole core. Understanding its precise 3D conformation and supramolecular packing via Single-Crystal X-Ray Diffraction (SCXRD) is critical for rational drug design, pharmacophore modeling, and predicting solid-state physicochemical properties. This whitepaper details the rigorous, self-validating protocols required to elucidate its crystal structure.

Pharmacological Relevance & Structural Rationale

The biological efficacy of diaryl and aryl-heteroaryl isoxazoles is heavily dependent on their spatial conformation. The central isoxazole ring acts as a bioisostere for amides and esters, providing metabolic stability while maintaining hydrogen-bonding capabilities . For [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol, the rotational freedom of the hydroxymethyl group and the dihedral twist of the dichlorophenyl ring dictate its binding affinity in target protein pockets. Crystallographic analysis provides the definitive "ground state" conformation, serving as the foundational blueprint for in silico docking studies.

Experimental Protocols: Crystal Growth to Data Collection

To achieve atomic-level resolution, rigorous protocols must be followed. The following self-validating workflows ensure high-fidelity data acquisition and prevent the misinterpretation of twinned or disordered lattices.

Protocol 1: Solvent-Evaporation Crystallization

Causality: Slow evaporation under thermodynamic control allows molecules to reversibly attach and detach from the growing crystal face. This minimizes defect incorporation and polymorphic impurities, yielding diffraction-quality single crystals.

  • Solvent Selection & Dissolution: Dissolve 50 mg of [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol (>99% purity) in 5 mL of a 1:1 (v/v) methanol/ethyl acetate mixture.

    • Causality: Methanol provides high solubility and disrupts premature hydrogen-bonded aggregates, while ethyl acetate acts as a volatile anti-solvent to modulate the evaporation rate.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial.

    • Validation check: Removal of heterogeneous nucleation sites (dust/particulates) prevents the rapid precipitation of microcrystalline powder.

  • Isothermal Growth: Puncture the vial cap with a single 20-gauge needle hole and incubate at a constant 298 K in a vibration-free environment for 5–7 days.

  • Harvesting & Optical Validation: Examine the resultant colorless block crystals under a polarized light microscope.

    • Validation check: Complete extinction of light at 90° rotation confirms the presence of a single, continuous crystal domain, ruling out multiple twinned lattices.

Protocol 2: SCXRD Data Collection and Refinement

Causality: Cryocooling the crystal reduces atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction intensity and allowing precise localization of the hydroxyl hydrogen atom.

  • Mounting: Coat a selected crystal (approx. 0.2×0.2×0.1 mm) in paratone oil and mount it on a MiTeGen loop. Transfer immediately to the goniometer under a 100 K nitrogen cold stream.

  • Screening & Indexing: Collect 20 initial frames using Mo K α radiation ( λ=0.71073 Å).

    • Validation check: The software must index the reflections to a single lattice with a mosaicity of <0.6°. Higher mosaicity indicates internal stress, necessitating crystal replacement.

  • Integration: Collect a full sphere of data. Ensure the internal agreement factor ( Rint​ ) is < 0.05 before proceeding to structure solution.

  • Structure Solution & Refinement: Solve the structure using Direct Methods via OLEX2 and refine using full-matrix least-squares on F2 utilizing SHELXL .

Workflow N1 Compound Purification (>99% Purity) N2 Solvent Screening (MeOH, EtOAc, Hexane) N1->N2 N3 Slow Evaporation (Isothermal, 298 K) N2->N3 N4 Single Crystal Selection (Polarized Light Microscopy) N3->N4 N5 SCXRD Data Collection (Mo Kα, 100 K) N4->N5 N6 Structure Solution (Direct Methods / Olex2) N5->N6 N7 Refinement & Validation (SHELXL, CIF Generation) N6->N7

Figure 1: Self-validating workflow for single-crystal growth and SCXRD data acquisition.

Conformational Analysis & Intramolecular Features

The molecular geometry of [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol is dictated by the hybridization of the isoxazole core and steric relief between the rings.

  • Ring Coplanarity: The central isoxazole ring and the 3,4-dichlorophenyl ring are not perfectly coplanar. While π -conjugation favors planarity ( θ=0∘ ), steric repulsion between the ortho-hydrogen of the phenyl ring and the isoxazole heteroatoms forces a slight twist. The dihedral angle ( θ ) is a critical parameter, typically resolving between 15°–30° in the solid state.

  • Hydroxymethyl Orientation: The −CH2​OH group exhibits rotational freedom. Its conformation is locked in the solid state by the strongest available intermolecular hydrogen bond, orienting the hydroxyl proton away from the isoxazole oxygen to minimize electrostatic repulsion.

Table 1: Representative Quantitative Crystallographic Parameters

ParameterValue / DescriptionCrystallographic Significance
Crystal System Monoclinic / TriclinicTypical packing for unsymmetrical small organic molecules.
Space Group P21​/c or P1ˉ Allows for highly efficient centrosymmetric packing.
Data/Restraints/Params ~2500 / 0 / 145High data-to-parameter ratio ensures refinement stability.
Goodness-of-Fit (S) 1.02 – 1.05Values near 1.0 indicate an accurate, unbiased structural model.
Final R1​ [ I>2σ(I) ] < 0.050Confirms high precision of atomic coordinates and electron density.
Dihedral Angle (Rings) ~18.5°Balances π -conjugation energy with steric hindrance.

Supramolecular Architecture & Intermolecular Interactions

The crystal packing of[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol is a masterclass in hierarchical supramolecular assembly, driven by a competition between hydrogen bonding, halogen bonding, and π−π stacking.

  • Primary Motif (Hydrogen Bonding): The dominant interaction is the O−H⋯N hydrogen bond. The hydroxyl group acts as a strong donor to the highly electronegative isoxazole nitrogen of an adjacent molecule. This typically generates infinite 1D zig-zag chains or R22​(10) cyclic dimers along the crystallographic axis.

  • Secondary Motif (Halogen Bonding): The 3,4-dichloro substitution enables specific structure-directing halogen bonds. The equatorial belt of the chlorine atom features a region of positive electrostatic potential (the σ -hole). This σ -hole interacts with electron-rich regions (such as the isoxazole oxygen), forming highly directional C−Cl⋯O contacts.

  • Tertiary Motif ( π−π Stacking): The nearly planar diaryl-type backbone allows for offset face-to-face π−π stacking between the isoxazole and phenyl rings of antiparallel molecules, with centroid-to-centroid distances typically around 3.6–3.8 Å.

Interactions M1 Molecule A (Hydroxymethyl Donor) M2 Molecule B (Isoxazole Acceptor) M1->M2 O-H···N H-Bond (Strong, Directional) M3 Molecule C (Dichlorophenyl) M1->M3 Cl···Cl Halogen Bond (σ-hole interaction) M2->M3 π-π Stacking (Offset Face-to-Face)

Figure 2: Supramolecular interaction network driving crystal packing and assembly.
Hirshfeld Surface Analysis

To quantitatively validate the visual packing model, Hirshfeld surface analysis and 2D fingerprint plots are employed . This computational technique maps the normalized contact distance ( dnorm​ ) onto the molecular surface. Deep red spots on the dnorm​ surface unambiguously identify the strong O−H⋯N hydrogen bonds. The 2D fingerprint plots reveal the exact percentage contribution of various contacts, underscoring the critical role of the dichlorophenyl moiety in directing the solid-state architecture through Cl⋯H and Cl⋯O interactions.

Conclusion

The crystal structure analysis of[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol reveals a delicate balance of non-covalent interactions. By employing rigorous, self-validating crystallographic protocols, researchers can accurately map the O−H⋯N hydrogen-bonded networks and the σ -hole driven halogen bonds. These structural insights are indispensable for solid-state form selection in pharmaceutical development and provide a foundational framework for optimizing the pharmacokinetic profiles of isoxazole-based therapeutics.

References

  • Murumkar, P. R., & Ghuge, R. B. (2018). Vicinal Diaryl Oxadiazoles, Oxazoles, and Isoxazoles. In Vicinal Diaryl Substituted Heterocycles (pp. 277-303). Elsevier.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.[Link]

Exploratory

Historical Context: The Orphan Receptor and the GW4064 Breakthrough

An In-Depth Technical Guide to the "Hammerhead" Pharmacophore: History, Synthesis, and Discovery of Dichlorophenyl Isoxazolyl Methanol Analogs Executive Summary In the landscape of nuclear receptor drug discovery, few st...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the "Hammerhead" Pharmacophore: History, Synthesis, and Discovery of Dichlorophenyl Isoxazolyl Methanol Analogs

Executive Summary In the landscape of nuclear receptor drug discovery, few structural motifs have proven as uniquely privileged as the dichlorophenyl isoxazolyl methanol core. Colloquially known as the "hammerhead" pharmacophore, this building block is the defining structural engine behind a major class of non-steroidal Farnesoid X Receptor (FXR) agonists[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the historical discovery, structure-activity causality, and step-by-step synthetic methodologies of these analogs, providing drug development professionals with a self-validating framework for working with this critical chemical class.

The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor that serves as the master regulator of bile acid, lipid, and glucose homeostasis. Following its deorphanization in 1999, the race to find potent, synthetic non-steroidal ligands began.

In 2000, researchers at GlaxoSmithKline published the discovery of GW4064 [3-(2,6-Dichlorophenyl)-4-(3'-carboxy-2-chlorostilben-4-yl)oxymethyl-5-isopropylisoxazole]. GW4064 was a revelation: a highly potent (EC50 ~15 nM) and selective FXR agonist[2]. In vivo, it demonstrated profound hepatoprotection and lowered serum triglycerides in cholestatic rat models[3]. However, GW4064 was ultimately relegated to a preclinical tool compound due to its poor oral bioavailability (~10%), short half-life (3.5 hours), and the UV-instability of its stilbene linker[2],[1].

Despite the failure of the intact GW4064 molecule in the clinic, its core—the [3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl]methanol motif—became the foundational template for the next two decades of FXR agonist design[1].

Mechanistic Pharmacology & Structural Causality (SAR)

The success of the dichlorophenyl isoxazolyl methanol core is rooted in rigid stereoelectronic causality. Every atom in this pharmacophore serves a distinct mechanical purpose within the FXR ligand-binding domain (LBD):

  • The 2,6-Dichlorophenyl Group (The "Hammerhead"): This is not merely a lipophilic anchor. The two bulky ortho-chlorine atoms create severe steric hindrance with the adjacent isoxazole ring. This steric clash forces the phenyl ring to adopt a near-orthogonal (perpendicular) conformation relative to the isoxazole plane. This rigid, twisted 3D geometry perfectly matches the deep, narrow hydrophobic cavity of the FXR LBD, locking the molecule into the active conformation[4].

  • The Isoxazole Core: Acts as a rigid, heteroaromatic spacer. It provides essential hydrogen-bond accepting capabilities (via the nitrogen/oxygen) while orienting the flanking groups at precise vectors.

  • The Methanol Moiety: Serves as the critical synthetic handle. The primary alcohol acts as an oxygen nucleophile, allowing medicinal chemists to attach various linkers (via etherification) that extend toward Helix 12, stabilizing the active AF-2 conformation necessary for coactivator recruitment[1].

FXR_Signaling Ligand Isoxazolyl Methanol Analog (e.g., GW4064, Cilofexor) FXR Farnesoid X Receptor (FXR) Ligand Binding Domain Ligand->FXR Hydrophobic Pocket Binding Complex FXR-RXR Heterodimer Active Complex FXR->Complex Heterodimerization (+RXR) DNA FXR Response Elements (FXRE) Gene Promoters Complex->DNA Nuclear Translocation SHP Upregulation of SHP (Small Heterodimer Partner) DNA->SHP Transcriptional Activation BSEP Upregulation of BSEP (Bile Salt Export Pump) DNA->BSEP Transcriptional Activation CYP7A1 Downregulation of CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Transcriptional Repression

Figure 1: Mechanism of action and downstream signaling pathway of FXR activation by isoxazole analogs.

Step-by-Step Synthesis Protocol: The Isoxazole Core

To ensure high fidelity and yield, the synthesis of the [3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl]methanol intermediate relies on a regioselective [3+2] dipolar cycloaddition. Below is the self-validating protocol.

Step 1: Oxime Formation

  • Methodology: Dissolve 2,6-dichlorobenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol. Add sodium acetate (1.2 eq) and reflux for 2 hours.

  • Causality: Converts the aldehyde into an oxime, establishing the nitrogen atom required for the subsequent isoxazole ring formation.

  • Validation: TLC (Hexane:EtOAc 8:2) confirms the disappearance of the UV-active aldehyde spot.

Step 2: Chlorination to Hydroximoyl Chloride

  • Methodology: Dissolve the oxime in anhydrous DMF. Slowly add N-Chlorosuccinimide (NCS, 1.1 eq) in portions, maintaining the internal temperature below 40°C.

  • Causality: The choice of NCS over chlorine gas ensures a controlled, mild electrophilic chlorination. Temperature control is critical; exceeding 40°C leads to the thermal decomposition of the highly reactive hydroximoyl chloride intermediate.

Step 3: [3+2] Dipolar Cycloaddition

  • Methodology: To the hydroximoyl chloride solution, add ethyl 4-methyl-3-oxopentanoate (1.2 eq). Cool to 0°C. Add triethylamine (Et3N, 1.5 eq) dropwise over 30 minutes. Stir at room temperature for 12 hours.

  • Causality: Et3N generates a transient nitrile oxide in situ. The slow, dropwise addition is mandatory; rapid addition causes the nitrile oxide to dimerize into a useless furoxan byproduct. The 1,3-dipole undergoes a regioselective [3+2] cycloaddition with the enol tautomer of the beta-keto ester, perfectly placing the 2,6-dichlorophenyl group at the 3-position.

  • Validation: LC-MS confirms the intermediate mass of the isoxazole ester. 1H-NMR must show the complete disappearance of the oxime proton.

Step 4: Ester Reduction

  • Methodology: Dissolve the isoxazole ester in anhydrous THF and cool to -78°C. Slowly add Diisobutylaluminum hydride (DIBAL-H, 2.5 eq). Stir for 2 hours, then quench carefully with methanol and Rochelle's salt.

  • Causality: DIBAL-H is chosen over Lithium Aluminum Hydride (LiAlH4) because the N-O bond of the isoxazole ring is highly susceptible to reductive cleavage under harsh conditions. DIBAL-H at cryogenic temperatures selectively reduces the ester to the primary alcohol without destroying the core pharmacophore.

  • Validation: LC-MS analysis confirms the target pharmacophore with an [M+H]+ ion peak at m/z 286.

Synthesis_Workflow N1 2,6-Dichlorobenzaldehyde + Hydroxylamine N2 2,6-Dichlorobenzaldehyde oxime N1->N2 Condensation N3 Chlorination (NCS, DMF) N2->N3 N4 Hydroximoyl Chloride Intermediate N3->N4 N5 [3+2] Cycloaddition + Ethyl 4-methyl-3-oxopentanoate N4->N5 Base (Et3N) N6 Isoxazole Ester Core N5->N6 N7 Reduction (DIBAL-H, THF) N6->N7 N8 Dichlorophenyl Isoxazolyl Methanol Target Pharmacophore N7->N8 Workup & Isolation

Figure 2: Step-by-step chemical synthesis workflow for the dichlorophenyl isoxazolyl methanol core.

Evolution of the Pharmacophore: Clinical Trajectory

Recognizing the liabilities of GW4064, medicinal chemists retained the "hammerhead" core but aggressively engineered the linker and tail regions to improve pharmacokinetics and eliminate phototoxicity[1]. This structural evolution led to several highly potent clinical candidates.

For instance, WAY-362450 (XL335) utilized a modified core to achieve an oral bioavailability of 38% and a protracted half-life of 25 hours[5]. More recently, Gilead Sciences developed Cilofexor (GS-9674) , which replaces the problematic stilbene linker with a hydroxyazetidinyl moiety[6],[1]. The cocrystal structure of FXR with cilofexor explicitly confirms that the dichlorophenyl isoxazolyl core maintains the exact binding mechanism pioneered by GW4064, while the new linker drastically improves the safety profile for the treatment of Non-Alcoholic Steatohepatitis (NASH) and Primary Sclerosing Cholangitis (PSC)[6],[4].

Table 1: Comparative Data of Key Isoxazole-Core FXR Agonists

CompoundCore MotifLinker ModificationClinical StatusEC50 (FXR)Target Indication
GW4064 Isoxazolyl MethanolStilbenePreclinical Tool~15 nMN/A (Tool Compound)
Cilofexor Isoxazolyl MethanolHydroxyazetidinylPhase III~10 nMPSC, NASH
Tropifexor Isoxazolyl MethanolNortropinePhase II<1 nMNASH, PBC
Px-102 Isoxazolyl MethanolCyclopropylPhase I~20 nMNAFLD

Conclusion

The journey of the dichlorophenyl isoxazolyl methanol analogs represents a triumph of structure-based drug design. By understanding the causality between the steric clash of the ortho-chlorines and the orthogonal geometry required by the FXR active site, researchers were able to extract the functional core of a flawed tool compound (GW4064) and evolve it into a robust pipeline of advanced clinical therapeutics.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis and Mechanistic Validation of[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol

Strategic Rationale & Mechanistic Causality The 3,4-dichlorophenyl isoxazole pharmacophore is a highly privileged scaffold in medicinal chemistry and agrochemicals, frequently utilized as a bioisostere for amides and est...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Causality

The 3,4-dichlorophenyl isoxazole pharmacophore is a highly privileged scaffold in medicinal chemistry and agrochemicals, frequently utilized as a bioisostere for amides and esters in the development of enzyme inhibitors and fungicides[1]. The synthesis of [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol demands a robust synthetic architecture that guarantees absolute regiocontrol during the heterocycle assembly and strict chemoselectivity during late-stage functional group manipulation.

To achieve this, our protocol employs a two-phase strategy:

  • Regioselective 1,3-Dipolar Cycloaddition: The isoxazole core is constructed via a[3+2] cycloaddition between 3,4-dichlorophenylacetylene and ethoxycarbonylnitrile oxide (generated in situ). This reaction is governed by Frontier Molecular Orbital (FMO) theory. Because the largest orbital coefficient of the alkyne's HOMO resides on the terminal unsubstituted carbon, it selectively bonds to the carbon atom of the nitrile oxide's LUMO, exclusively yielding the 5-aryl-3-substituted isoxazole isomer[1].

  • Chemoselective Ester Reduction: Isoxazole rings feature a labile N–O bond (bond dissociation energy ~55 kcal/mol) that is highly susceptible to reductive cleavage by strong hydride donors like LiAlH4​ , which can lead to ring-opened enamino ketones. By utilizing the milder NaBH4​ in a protic/aprotic solvent mixture, the C3-carboxylate is smoothly reduced to the primary alcohol while preserving the structural integrity of the isoxazole core[2].

Workflow Visualization

Pathway N1 3,4-Dichlorophenylacetylene (Dipolarophile) N4 Ethyl 5-(3,4-dichlorophenyl)isoxazole-3-carboxylate (Regiopure Intermediate) N1->N4 [3+2] Cycloaddition (HOMO-LUMO Control) N2 Ethyl 2-chloro-2-(hydroxyimino)acetate (Dipole Precursor) N3 Ethoxycarbonylnitrile Oxide (In-situ 1,3-Dipole) N2->N3 Et3N, 0 °C (-HCl) N3->N4 Regioselective Coupling N6 [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol (Target Compound) N4->N6 Ester Reduction (Preserves N-O Bond) N5 NaBH4 / MeOH-THF (Chemoselective Reductant) N5->N6 0 °C to RT

Fig 1: Workflow for synthesis of[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol.

Quantitative Data & Stoichiometry

Table 1: Stoichiometric Parameters for Phase I & II

Reagent / SubstrateMW ( g/mol )EquivalentsRole in Synthesis
Phase I
3,4-Dichlorophenylacetylene171.021.00Dipolarophile
Ethyl 2-chloro-2-(hydroxyimino)acetate151.551.20Dipole Precursor
Triethylamine ( Et3​N )101.191.50Base / Dipole Generator
Dichloromethane (Anhydrous)84.930.2 MAprotic Solvent
Phase II
Ethyl 5-(3,4-dichlorophenyl)isoxazole-3-carboxylate286.111.00Intermediate Substrate
Sodium Borohydride ( NaBH4​ )37.833.00Chemoselective Reductant
THF / Methanol (1:1 v/v)N/A0.2 MCo-solvent System

Experimental Protocols

Phase I: Regioselective [3+2] Cycloaddition

Objective: Construct the isoxazole core with absolute 5-aryl regiocontrol.

  • Preparation: In an oven-dried 250 mL round-bottom flask under an inert argon atmosphere, dissolve 3,4-dichlorophenylacetylene (10.0 mmol) and ethyl 2-chloro-2-(hydroxyimino)acetate (12.0 mmol) in 50 mL of anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive nitrile oxide intermediate.

  • Dipole Generation: Cool the reaction mixture to 0 °C using an ice-water bath. Add triethylamine (15.0 mmol) dropwise over 30 minutes.

    • Causality: Slow addition of the base controls the steady-state concentration of the ethoxycarbonylnitrile oxide, minimizing its unwanted dimerization into inactive furoxans.

  • Cycloaddition: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 12 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the alkyne is fully consumed.

  • Workup: Quench the reaction with 50 mL of distilled water. Separate the organic layer, wash with brine (2 × 30 mL), and dry over anhydrous Na2​SO4​ . Concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to afford ethyl 5-(3,4-dichlorophenyl)isoxazole-3-carboxylate as a white solid (Typical Yield: 82-85%).

Phase II: Chemoselective Ester Reduction

Objective: Reduce the C3-carboxylate to a primary alcohol without cleaving the N–O bond.

  • Solvent System: Dissolve the purified ethyl 5-(3,4-dichlorophenyl)isoxazole-3-carboxylate (8.0 mmol) in 40 mL of a 1:1 mixture of anhydrous THF and Methanol.

    • Causality: Methanol acts as a protic co-solvent that significantly accelerates the reduction rate of NaBH4​ by forming highly reactive alkoxyborohydride species, while THF ensures complete solubility of the isoxazole substrate.

  • Reduction: Cool the solution to 0 °C. Add Sodium Borohydride ( NaBH4​ ) (24.0 mmol) in small portions over 15 minutes.

    • Causality: NaBH4​ is selected over LiAlH4​ to prevent the reductive cleavage of the isoxazole N–O bond, which would otherwise yield an acyclic enamino ketone side-product[2].

  • Reaction: Stir the mixture at room temperature for 4 hours. Monitor by LC-MS for the disappearance of the ester mass (m/z 286.0).

  • Quenching: Cool the mixture back to 0 °C and carefully quench with 20 mL of saturated aqueous NH4​Cl .

    • Causality: NH4​Cl safely neutralizes unreacted borohydride and prevents base-catalyzed side reactions during the aqueous workup.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Combine the organic layers, wash with brine, dry over MgSO4​ , and concentrate in vacuo.

  • Final Purification: Recrystallize the crude product from hot ethanol to yield [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol as crystalline needles (Typical Yield: 88-92%).

Self-Validating System: Analytical Signatures

To ensure the protocol acts as a self-validating system, compare your isolated product against the definitive analytical signatures below. The presence of the intact C4-H isoxazole proton and the primary alcohol methylene protons confirms successful chemoselective reduction.

Table 2: Expected Characterization Data

Analytical TechniqueExpected Signal / ShiftStructural Assignment
1 H NMR (400 MHz, CDCl3​ ) δ 4.82 (s, 2H) −CH2​OH primary alcohol protons
1 H NMR (400 MHz, CDCl3​ ) δ 6.65 (s, 1H)Isoxazole C4–H (Confirms intact ring)
1 H NMR (400 MHz, CDCl3​ ) δ 7.55 (d, J = 8.4 Hz, 1H)Aromatic C5'–H
1 H NMR (400 MHz, CDCl3​ ) δ 7.60 (dd, J = 8.4, 2.0 Hz, 1H)Aromatic C6'–H
1 H NMR (400 MHz, CDCl3​ ) δ 7.85 (d, J = 2.0 Hz, 1H)Aromatic C2'–H
LC-MS (ESI+)m/z 244.0 [M+H]+ Target Mass (Displays distinct Cl2​ isotope pattern)

References

  • [1] Synthesis, Bioactivity, and QSAR Study of 3,4-Dichlorophenyl Isoxazole-Substituted Stilbene Derivatives against the Phytopathogenic Fungus Botrytis cinerea. Journal of Agricultural and Food Chemistry (ACS Publications).[Link]

  • [2] Substituted Tetrahydropyrrolo[2,1-b]oxazol-5(6H)-ones and Tetrahydropyrrolo[2,1-b]thiazol-5(6H)-ones as Hypoglycemic Agents. Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

Application

Application Note: Chemoselective Oxidation Protocols for[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol to Aldehydes

Introduction & Strategic Rationale The 3,5-disubstituted isoxazole core is a privileged scaffold in medicinal chemistry, frequently appearing in anti-viral agents, CFTR modulators, and selective kinase inhibitors. The tr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 3,5-disubstituted isoxazole core is a privileged scaffold in medicinal chemistry, frequently appearing in anti-viral agents, CFTR modulators, and selective kinase inhibitors. The transformation of [5-(3,4-dichlorophenyl)-3-isoxazolyl]methanol to its corresponding aldehyde, 5-(3,4-dichlorophenyl)isoxazole-3-carbaldehyde , is a critical synthetic node. The resulting carbaldehyde serves as an electrophilic hub for downstream reductive aminations, Wittig olefinations, and nucleophilic additions.

The Synthetic Challenge: Primary alcohols are prone to over-oxidation, yielding carboxylic acids. This is particularly problematic in electron-deficient heteroaromatic systems where the intermediate aldehyde is highly electrophilic and susceptible to hydration—the prerequisite step for over-oxidation[1]. Furthermore, the lipophilic 3,4-dichlorophenyl substituent limits aqueous solubility, necessitating biphasic or organic-soluble oxidation systems.

To ensure high chemoselectivity and yield, this application note details two field-proven methodologies: the Anelli-Montanari (TEMPO/NaOCl) biphasic oxidation [2] and the heterogeneous Activated Manganese Dioxide (MnO₂) oxidation [3].

Comparative Oxidation Strategies

When selecting an oxidation protocol, researchers must balance scalability, atom economy, and reaction kinetics. The table below summarizes the quantitative and qualitative metrics of three standard approaches for isoxazolyl methanols[4],[5].

Oxidation MethodReagentsChemoselectivityScalabilityWorkup ComplexityTypical Yield
Anelli-Montanari TEMPO (cat.), NaOCl, KBrExcellent (Stops at aldehyde)High (Ideal for >10g scale)Moderate (Aqueous extraction)85 - 95%
Activated MnO₂ MnO₂ (10-15 equiv)Excellent (Heteroallylic specific)Low (High mass of solids)Low (Simple filtration)75 - 90%
Dess-Martin (DMP) DMP (1.2 equiv)Very GoodLow (Cost/Safety concerns)Moderate (Thiosulfate quench)80 - 95%

Recommendation: For discovery-scale synthesis (<1 g), MnO₂ is highly recommended due to its operational simplicity. For process development and scale-up (>10 g), the TEMPO/NaOCl system is superior due to its catalytic nature and favorable safety profile[5].

Protocol A: Anelli-Montanari (TEMPO/NaOCl) Biphasic Oxidation

Mechanistic Causality

The Anelli oxidation utilizes 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalytic mediator. The terminal oxidant, NaOCl, oxidizes TEMPO to the highly electrophilic oxoammonium cation, which rapidly abstracts a hydride from the primary alcohol to form the aldehyde[4].

Why does it prevent over-oxidation? The reaction is conducted in a biphasic CH₂Cl₂/H₂O system. As the lipophilic isoxazole-3-carbaldehyde forms, it immediately partitions into the organic layer. This physical sequestration prevents the aldehyde from encountering water, thereby inhibiting the formation of the aldehyde hydrate (gem-diol) required for further oxidation to the carboxylic acid[1],[2].

Protocol_Workflow A 1. Substrate Preparation Dissolve in DCM B 2. Catalyst Addition Add TEMPO & KBr (aq) A->B C 3. Biphasic Oxidation Dropwise NaOCl at 0°C B->C D 4. Reaction Quenching Add Na2S2O3 (aq) C->D E 5. Phase Separation Extract with DCM D->E F 6. Purification Flash Chromatography E->F

Caption: Step-by-step workflow for the TEMPO/NaOCl biphasic oxidation protocol.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol (1.0 equiv, e.g., 10 mmol, 2.44 g) in dichloromethane (DCM, 0.2 M, 50 mL).

  • Catalyst Loading: Add TEMPO (0.01 equiv, 0.1 mmol, 15.6 mg) and an aqueous solution of KBr (0.1 equiv, 1.0 mmol, 119 mg in 2 mL H₂O). The KBr acts as a co-catalyst, generating HOBr in situ to accelerate TEMPO oxidation[2].

  • Cooling: Cool the biphasic mixture to 0 °C using an ice-water bath. Vigorous stirring (>800 rpm) is mandatory to maximize the interfacial surface area between the organic and aqueous layers.

  • Oxidant Addition: Adjust commercial aqueous NaOCl (1.1 equiv, ~11 mmol) to pH 8.5–9.0 using saturated aqueous NaHCO₃. Add this solution dropwise to the reaction mixture over 15–20 minutes. The organic layer will briefly turn red/orange (oxoammonium species) before returning to yellow.

  • Monitoring: Stir at 0 °C for 1 hour. Monitor completion via TLC (Hexanes/EtOAc 3:1; UV active).

  • Quenching & Workup: Once the starting material is consumed, quench the remaining oxidant by adding saturated aqueous Na₂S₂O₃ (10 mL)[2]. Separate the organic layer. Extract the aqueous layer with DCM (2 × 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

Protocol B: Heterogeneous Manganese Dioxide (MnO₂) Oxidation

Mechanistic Causality

Manganese dioxide (MnO₂) is a mild, heterogeneous oxidant highly specific for allylic, benzylic, and propargylic alcohols. In the context of the isoxazole ring, the C3-methanol carbon is "heteroallylic." The oxidation proceeds via adsorption of the alcohol onto the MnO₂ surface, followed by a radical-mediated hydrogen atom transfer[3]. Because unactivated aliphatic alcohols react orders of magnitude slower, this protocol guarantees absolute chemoselectivity, preventing over-oxidation entirely.

MnO2_Workflow A 1. Substrate Dissolution Dissolve in CHCl3 or DCM B 2. Oxidant Addition Add Activated MnO2 (Excess) A->B C 3. Heterogeneous Reaction Stir at RT or Reflux B->C D 4. Filtration Filter through Celite Pad C->D E 5. Solvent Removal Evaporate Filtrate D->E F 6. Final Product Isoxazole-3-carbaldehyde E->F

Caption: Workflow for the heterogeneous MnO2 oxidation of isoxazolyl methanol.

Step-by-Step Methodology
  • Preparation: Dissolve[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol (1.0 equiv, 5 mmol, 1.22 g) in anhydrous chloroform or DCM (0.1 M, 50 mL).

  • Oxidant Addition: Add Activated MnO₂ (10.0–15.0 equiv, 50–75 mmol, 4.3–6.5 g) in a single portion. Critical Note: The activity of MnO₂ varies wildly by vendor and age. Use specifically "Activated" grade (e.g., ~85% purity, 5 µm particle size)[3].

  • Reaction: Stir the black suspension vigorously at room temperature. If the reaction stalls after 4 hours, gently heat to reflux (40 °C for DCM, 61 °C for CHCl₃).

  • Monitoring: Check progress via TLC every 2 hours. The heteroallylic nature of the substrate usually drives completion within 4–8 hours.

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with hot DCM or EtOAc (3 × 30 mL) to ensure complete recovery of the product.

  • Isolation: Evaporate the filtrate under reduced pressure. The product is typically obtained in high purity (>95%) without the need for column chromatography.

Analytical Characterization

Successful conversion to 5-(3,4-dichlorophenyl)isoxazole-3-carbaldehyde is easily verified via ¹H NMR and MS analysis[6]:

  • ¹H NMR (CDCl₃, 400 MHz): The disappearance of the primary alcohol methylene doublet (~4.8 ppm) and hydroxyl triplet (~5.5 ppm) is accompanied by the appearance of a sharp, diagnostic aldehyde singlet at δ 10.20 – 10.25 ppm . The isoxazole C4-H proton typically resonates as a sharp singlet around δ 6.90 – 7.05 ppm .

  • MS (ESI+): Expected m/z for [M+H]⁺ is 241.97 (based on the ³⁵Cl isotope). The isotopic pattern will clearly show the characteristic 9:6:1 ratio indicative of a dichloro-substituted aromatic system.

References

  • Organic Chemistry Portal. "Aldehyde synthesis by oxidation of alcohols and rearrangements." Organic-Chemistry.org. Available at:[Link]

  • Chemistry LibreTexts. "19.6: Oxidation of alcohols and aldehydes." LibreTexts. Available at:[Link]

  • ACS Publications. "Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes." Organic Process Research & Development. Available at:[Link]

Sources

Method

Using [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol as a pharmaceutical intermediate

An in-depth guide for researchers, scientists, and drug development professionals on the application of [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol as a versatile pharmaceutical intermediate. Introduction: The Strategi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol as a versatile pharmaceutical intermediate.

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its five-membered heterocyclic structure, containing adjacent nitrogen and oxygen atoms, is not merely a passive linker but an active contributor to a molecule's pharmacodynamic and pharmacokinetic profile. The isoxazole moiety can engage in hydrogen bonding, modulate pKa, and provide a rigid, planar structure to orient other functional groups for optimal target binding.[3] When functionalized with a dichlorophenyl group, as in [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol, the resulting intermediate becomes particularly valuable for developing agents targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[4][5]

This guide provides detailed protocols and scientific rationale for the synthesis, characterization, and strategic utilization of [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol, a key building block for advanced pharmaceutical development.

Physicochemical Properties and Safety Data

Proper handling and storage are paramount for chemical integrity and laboratory safety. The following data has been consolidated for [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol.

PropertyValueSource(s)
CAS Number 338776-95-7[6][7]
Molecular Formula C₁₀H₇Cl₂NO₂[7]
Molecular Weight 244.08 g/mol [6][7]
Appearance Solid[7]
Purity Typically ≥98%[7]
Storage Store in refrigerator or at room temperature, away from moisture.[7]
Signal Word Warning[6]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6]
Precautionary Statements P261, P280, P302+P352, P305+P351+P338[6]

Part 1: Synthesis of [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol

The most efficient and widely adopted method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition reaction.[3][8] This protocol details the synthesis from 3,4-dichlorobenzaldehyde by generating a nitrile oxide intermediate in situ, which then reacts with propargyl alcohol.

Synthesis Workflow Diagram

A 3,4-Dichlorobenzaldehyde + Hydroxylamine HCl B Step 1: Oxime Formation (Base, e.g., Pyridine) A->B C 3,4-Dichlorobenzaldehyde Oxime B->C D Step 2: Oxidative Chlorination (e.g., NCS in DMF) C->D E Hydroximoyl Chloride Intermediate D->E G Step 3: [3+2] Cycloaddition (Base, e.g., Et3N) E->G F Propargyl Alcohol F->G H Crude [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol G->H I Step 4: Purification (Column Chromatography) H->I J Pure Product I->J cluster_0 Activation Step cluster_1 Nucleophilic Substitution A [5-(3,4-Dichlorophenyl)-3- isoxazolyl]methanol C Activated Intermediate [5-(3,4-Dichlorophenyl)-3- isoxazolyl]methyl chloride A->C Reaction B Activation Reagent (e.g., SOCl2) E Final Product (Amine Derivative) C->E SN2 Reaction C->E D Nucleophile (e.g., R-NH2) F Base (e.g., DIPEA)

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of Isoxazole Scaffolds via Nucleophilic Substitution of Isoxazolyl Methanols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Isoxazole Moiety as a Privileged Scaffold The isoxazole ring is a cornerstone in modern medicinal chemistry, serving as a versatile and "p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Moiety as a Privileged Scaffold

The isoxazole ring is a cornerstone in modern medicinal chemistry, serving as a versatile and "privileged" scaffold in a multitude of pharmacologically active agents.[1][2][3] Its unique electronic properties, arising from the adjacent nitrogen and oxygen heteroatoms, allow it to participate in various non-covalent interactions with biological targets, including hydrogen bonding.[3] This has led to the development of numerous drugs incorporating this five-membered heterocycle, with applications spanning anticancer, anti-inflammatory, antimicrobial, and antiviral therapies.[3][4]

However, the therapeutic potential of an isoxazole-based compound is critically dependent on the nature and spatial arrangement of its substituents. Therefore, robust and efficient methods for the regioselective functionalization of the isoxazole core are of paramount importance in drug discovery and lead optimization. The (isoxazol-5-yl)methanol group, in particular, presents a valuable synthetic handle. While the hydroxyl group itself is a poor leaving group, its activation enables a wide range of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of extensive compound libraries.

This guide provides a detailed examination of the primary strategies for effecting nucleophilic substitution on isoxazolyl methanol groups, complete with field-tested protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Mechanistic Considerations: Activating the Hydroxyl Group

The direct displacement of a hydroxyl group by a nucleophile is energetically unfavorable due to the poor leaving group ability of the hydroxide anion (HO⁻). Consequently, the core principle of these substitution reactions is the conversion of the hydroxyl moiety into a more suitable leaving group. This can be broadly achieved through two reliable strategies: a two-step activation-displacement sequence or a one-pot in situ activation.

Strategy A: Two-Step Activation and Displacement

This classical and highly dependable approach involves two discrete synthetic operations:

  • Activation: The primary alcohol of the isoxazolyl methanol is first converted into a sulfonate ester (e.g., tosylate, mesylate) or a halide (e.g., chloride, bromide). These groups are excellent leaving groups because their corresponding anions are highly stabilized by resonance.

  • Substitution: The activated intermediate is then treated with a chosen nucleophile (Nu⁻). The reaction typically proceeds via a standard SN2 mechanism, wherein the nucleophile attacks the electrophilic carbon, displacing the leaving group.

This method offers excellent control, as the activated intermediate can often be isolated and purified before proceeding to the substitution step, ensuring high purity of the final product.

G cluster_0 Strategy A: Two-Step Activation-Displacement start Isoxazolyl Methanol (-CH₂OH) activated Activated Intermediate (-CH₂-LG) LG = OTs, OMs, Br, Cl start->activated Activation Step (e.g., TsCl, MsCl, SOCl₂) product Substituted Product (-CH₂-Nu) activated->product Substitution Step (+ Nucleophile)

Caption: Workflow for the two-step nucleophilic substitution.

Strategy B: The Mitsunobu Reaction - One-Pot In Situ Activation

The Mitsunobu reaction is a powerful tool in organic synthesis that facilitates the conversion of primary and secondary alcohols into a variety of functional groups in a single pot.[5][6] This reaction is particularly valuable as it proceeds with a clean inversion of stereochemistry at the carbon center, a crucial consideration for chiral substrates.[6][7]

The reaction mechanism involves the in situ activation of the alcohol. Triphenylphosphine (PPh₃) attacks an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a phosphonium salt.[5] This highly reactive species then activates the isoxazolyl methanol, converting the hydroxyl group into an excellent leaving group (an oxyphosphonium salt). The conjugate base of the acidic nucleophile (pKa < 13) then displaces this leaving group in an SN2 fashion.[5][7]

G PPh3 PPh₃ Betaine [PPh₃⁺-N⁻-N(CO₂R)₂R] Betaine Intermediate PPh3->Betaine + DEAD DEAD RO₂C-N=N-CO₂R (DEAD/DIAD) IonPair [PPh₃⁺-NH(CO₂R)₂R] Nu⁻ Ion Pair Betaine->IonPair + Nu-H Alcohol Isox-CH₂OH Oxyphosphonium [Isox-CH₂-O⁺(PPh₃)] Nu⁻ Oxyphosphonium Salt Alcohol->Oxyphosphonium + Ion Pair Nucleophile Nu-H Hydrazine RO₂C-NH-NH-CO₂R IonPair->Hydrazine Product Isox-CH₂-Nu Oxyphosphonium->Product SN2 Attack by Nu⁻ TPPO O=PPh₃ Oxyphosphonium->TPPO

Caption: Simplified mechanism of the Mitsunobu reaction.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always perform a thorough risk assessment and use appropriate personal protective equipment (PPE).

Protocol 1: Two-Step Synthesis of (5-Azidomethyl-3-phenyl-isoxazole) via Tosylation

This protocol details the activation of (3-phenylisoxazol-5-yl)methanol to a tosylate, followed by substitution with an azide nucleophile.

Part A: Activation - Synthesis of (3-phenylisoxazol-5-yl)methyl 4-toluenesulfonate

Materials:

  • (3-phenylisoxazol-5-yl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (3-phenylisoxazol-5-yl)methanol (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (1.5 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).

    • Causality Note: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Cooling is necessary to manage the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Causality Note: The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic impurities.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. The resulting crude tosylate is often sufficiently pure for the next step, but can be further purified by recrystallization or column chromatography if necessary.

Part B: Substitution - Synthesis of 5-(Azidomethyl)-3-phenylisoxazole

Materials:

  • (3-phenylisoxazol-5-yl)methyl 4-toluenesulfonate (from Part A)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the crude tosylate (1.0 eq.) in anhydrous DMF.

  • Reagent Addition: Add sodium azide (1.5 eq.) to the solution. Heat the reaction mixture to 60-80 °C.

    • Safety Note: Sodium azide is highly toxic. Handle with extreme care. Azide-containing solutions should never be mixed with strong acids (risk of forming explosive hydrazoic acid) or heavy metal salts.

  • Reaction Monitoring: Stir the reaction at the elevated temperature for 2-6 hours. Monitor the disappearance of the tosylate by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine (2x) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the pure azide derivative.

Protocol 2: One-Pot Synthesis of (3-para-tolyl-isoxazol-5-yl)methyl benzoate via Mitsunobu Reaction

This protocol exemplifies the direct conversion of an isoxazolyl methanol to an ester.

Materials:

  • (3-p-tolylisoxazol-5-yl)methanol

  • Benzoic acid

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve (3-p-tolylisoxazol-5-yl)methanol (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD (1.5 eq.) dropwise via syringe over 10-15 minutes. A color change and/or formation of a precipitate may be observed.

    • Causality Note: The slow, dropwise addition of DIAD at 0 °C is critical to control the initial, often exothermic, reaction between PPh₃ and DIAD, preventing side reactions.[8] The prescribed order of addition ensures the alcohol and nucleophile are present to react with the activated phosphonium species as it forms.[8]

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Concentrate the reaction mixture in vacuo.

    • The major by-products are triphenylphosphine oxide (TPPO) and the diisopropyl hydrazinedicarboxylate. Direct purification by silica gel column chromatography is the most common method.

    • Purification Tip: A less polar solvent system (e.g., higher hexane content) at the beginning of the column will help elute the less polar desired product away from the more polar TPPO and hydrazine by-products. In some cases, TPPO can be partially removed by crystallization from a solvent like diethyl ether or a hexane/EtOAc mixture prior to chromatography.

  • Combine the product-containing fractions and concentrate in vacuo to yield the pure ester.

Data Summary and Scope

The choice of method depends on the specific nucleophile, the scale of the reaction, and the sensitivity of the starting materials. The following tables summarize the scope and typical conditions for these transformations.

Table 1: Two-Step Activation-Displacement Reaction Parameters
Activation Group (LG)Activating ReagentBaseNucleophile (Nu)Solvent (Substitution)Typical Yield
Tosylate (-OTs)TsClPyridine, TEAR-NH₂, R-SH, N₃⁻, CN⁻DMF, Acetonitrile60-90%
Mesylate (-OMs)MsClPyridine, TEAR-NH₂, R-SH, N₃⁻, CN⁻DMF, Acetonitrile65-95%
Bromide (-Br)PBr₃, CBr₄/PPh₃-R₂NH, RO⁻, RS⁻THF, Acetone50-85%
Chloride (-Cl)SOCl₂, (COCl)₂Pyridine (cat.)R₂NH, RO⁻, RS⁻THF, DCM55-90%
Table 2: Scope of Nucleophiles in the Mitsunobu Reaction
Nucleophile ClassExample NucleophileProduct TypepKaNotes
Carboxylic AcidsAcetic acid, Benzoic acidEster~4-5Excellent substrates; clean and high-yielding.
PhenolsPhenol, 4-NitrophenolPhenyl Ether~10Generally good reactivity. Electron-withdrawing groups on the phenol increase acidity and can improve reaction rates.
ImidesPhthalimide, SuccinimideN-Alkyl Imide~8-10A key step in the Gabriel synthesis of primary amines.[6]
ThiolsThiophenol, Benzyl thiolThioether~6-7Highly effective nucleophiles for this reaction.
AzidesHydrazoic Acid (HN₃)Azide4.6Often generated in situ from NaN₃ and an acid, or using reagents like DPPA.

References

  • Ahmed, S. M., et al. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences. [Link]

  • Deshmukh, A. R., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals. [Link]

  • Pooja, S., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. [Link]

  • Illuminati, G., et al. (1967). Nucleophilic heteroaromatic substitution. XXVIII. Kinetics and mechanism of the reaction of p-toluenethiol with chloroquinolines in methanol solution. Journal of the American Chemical Society. [Link]

  • Illuminati, G., et al. (1967). Nucleophilic heteroaromatic substitution. XXVIII. Kinetics and mechanism of the reaction of p-toluenethiol with chloroquinolines in methanol solution. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • Al-Warhi, T., et al. (2023). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. [Link]

  • Li, J-T., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Kaur, H., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Unspecified Author. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution reactions with a variety of heteroaromatic, and active methylene nucleophiles on the norcorrole backbone. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

  • Rakib, E. M., et al. (2016). Synthesis of Novel 3-Aryl-isoxazolo[4,3-h]quinolines via Nucleophilic Substitution of Hydrogen. Der Pharma Chemica. [Link]

  • Kaur, H., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Mohammadi, Z., & Ramezani, M. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]

Sources

Method

Application Note: Reagents and Protocols for the Preparation of [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol (CAS: 338776-95-7)[1] Executive Summary & Mechanistic Rationale The 3,5-disubstituted...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol (CAS: 338776-95-7)[1]

Executive Summary & Mechanistic Rationale

The 3,5-disubstituted isoxazole core is a privileged scaffold in medicinal chemistry, frequently deployed as an amide bioisostere or a rigid linker in the development of kinase inhibitors, GPCR ligands, and antimicrobial agents[2]. The target compound, [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol , is a highly versatile building block. The presence of the 3,4-dichlorophenyl moiety provides lipophilicity and specific halogen-bonding capabilities, while the 3-hydroxymethyl group serves as a synthetic handle for further functionalization (e.g., oxidation to an aldehyde, conversion to a leaving group, or etherification).

  • 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition): Construction of the isoxazole ring.

  • Chemoselective Ester Reduction: Conversion of the intermediate ester to the target alcohol without compromising the sensitive N-O heterocyclic bond.

Pathway Visualization

SynthesisPathway A Ethyl 2-chloro-2-(hydroxyimino)acetate (Nitrile Oxide Precursor) C Ethyl 5-(3,4-dichlorophenyl) isoxazole-3-carboxylate (Intermediate) A->C TEA, THF/DCM [3+2] Cycloaddition B 3,4-Dichlorophenylacetylene (Dipolarophile) B->C D [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol (Target Product) C->D NaBH4, CaCl2 EtOH/THF, 0 °C to RT Chemoselective Reduction

Figure 1: Two-step synthetic workflow for[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol.

Reagent Profiling & Causality (E-E-A-T Insights)

Successful synthesis hinges on the precise selection of reagents to control the reaction trajectory.

Step 1: Regioselective [3+2] Cycloaddition
  • Dipolarophile: 3,4-Dichlorophenylacetylene. The use of a terminal alkyne is non-negotiable for regiocontrol. Electronic and steric factors in the transition state dictate that the carbon atom of the nitrile oxide attacks the terminal carbon of the alkyne, exclusively yielding the 3,5-disubstituted isoxazole[2].

  • Dipole Precursor: Ethyl 2-chloro-2-(hydroxyimino)acetate. Free nitrile oxides are highly unstable and prone to dimerization into inactive furoxans. This bench-stable chlorooxime allows for the slow, controlled generation of ethoxycarbonylformonitrile oxide in situ[2].

  • Base: Triethylamine (TEA). Acts as the trigger. By slowly neutralizing the HCl generated from the chlorooxime, TEA maintains a low steady-state concentration of the nitrile oxide, maximizing the cycloaddition yield and minimizing dimerization.

Step 2: Chemoselective Reduction
  • Reducing System: Sodium Borohydride (NaBH₄) + Calcium Chloride (CaCl₂).

    • The Causality: Isoxazole rings are notoriously sensitive to reductive cleavage. Strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) can prematurely cleave the N-O bond, yielding unwanted β -amino enones. Conversely, NaBH₄ alone in alcohol is too weak to efficiently reduce esters.

    • The Solution: Adding CaCl₂ to NaBH₄ in an EtOH/THF mixture generates Calcium Borohydride ( Ca(BH4​)2​ ) in situ[3]. The calcium ion acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen, thereby increasing its electrophilicity. This allows for rapid, quantitative reduction of the ester to the alcohol at room temperature while leaving the isoxazole ring completely intact[3].

Quantitative Data: Reducing Agent Optimization

To validate the choice of the NaBH4​/CaCl2​ system, the following table summarizes the comparative efficiency of various reducing agents for the transformation of ethyl 5-arylisoxazole-3-carboxylates to their corresponding methanols.

Reducing AgentReaction ConditionsEster Reduction EfficiencyN-O Bond Cleavage (Side Product)Typical Yield
NaBH₄ / CaCl₂ EtOH/THF, 0 °C to RT High None 80 - 90%
LiAlH₄THF, -78 °C to 0 °CVery HighHigh (if not strictly controlled)40 - 60%
DIBAL-HDCM, -78 °CHighLow70 - 85%
NaBH₄ (alone)MeOH or EtOH, RefluxLowLow< 20%

Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems, incorporating necessary in-process controls and mechanistic safeguards.

Protocol A: Synthesis of Ethyl 5-(3,4-dichlorophenyl)isoxazole-3-carboxylate
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 3,4-dichlorophenylacetylene (1.0 equiv, 10 mmol) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 equiv, 12 mmol) in anhydrous THF (30 mL).

  • Initiation: Cool the mixture to 0 °C using an ice bath. Dissolve Triethylamine (TEA, 1.5 equiv, 15 mmol) in 10 mL of anhydrous THF and add it dropwise via an addition funnel over 30 minutes. Note: Dropwise addition is critical to prevent a spike in nitrile oxide concentration, which leads to furoxan byproducts.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 14 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2, UV visualization).

  • Workup: Quench the reaction with distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 5-15% EtOAc in Hexanes) to afford the intermediate ester as a solid.

Protocol B: Chemoselective Reduction to Target Methanol
  • Preparation: In a clean flask, dissolve the ethyl 5-(3,4-dichlorophenyl)isoxazole-3-carboxylate (1.0 equiv, 5 mmol) in a 1:1 mixture of anhydrous THF and absolute Ethanol (20 mL total).

  • Activation: Add anhydrous Calcium Chloride ( CaCl2​ , 1.5 equiv, 7.5 mmol) to the solution. Stir at room temperature for 15 minutes to ensure complete dissolution and Lewis acid coordination. Cool the mixture to 0 °C.

  • Reduction: Add Sodium Borohydride ( NaBH4​ , 3.0 equiv, 15 mmol) in small portions over 15 minutes to control hydrogen gas evolution. The mixture will turn slightly cloudy as Ca(BH4​)2​ is generated.

  • Propagation: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for an additional 2-3 hours. Monitor via TLC (Hexanes/EtOAc 6:4) until the ester spot is completely consumed.

  • Quenching (Critical Step): Cool the flask back to 0 °C. Carefully add saturated aqueous NH4​Cl (15 mL) dropwise. Rationale: NH4​Cl safely decomposes unreacted borohydride species and breaks up boron complexes without creating a highly basic environment that could degrade the product.

  • Isolation: Extract the mixture with Ethyl Acetate ( 3×20 mL). Wash the combined organics with water and brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Final Polish: Recrystallize the crude product from a mixture of DCM and Hexanes to yield pure [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol [1].

References

  • Discovery of Membrane-Bound Pyrophosphatase Inhibitors Derived from an Isoxazole Fragment Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis Source: Tetrahedron (via ResearchGate) URL:[Link]

Sources

Application

Application Notes and Protocols for the Catalytic Hydrogenation of Dichlorophenyl Isoxazole Compounds

Introduction: Navigating the Chemoselectivity Challenge The catalytic hydrogenation of isoxazoles is a powerful transformation in synthetic chemistry, most notably for its ability to cleave the labile N-O bond and unmask...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Chemoselectivity Challenge

The catalytic hydrogenation of isoxazoles is a powerful transformation in synthetic chemistry, most notably for its ability to cleave the labile N-O bond and unmask a versatile β-enaminone functionality.[1] This ring-opening reaction provides a strategic entry point to a variety of other heterocyclic systems and functionalized linear molecules. However, when the isoxazole moiety is appended to a dichlorophenyl ring, as is common in many pharmaceutically relevant scaffolds, the reaction presents a significant chemoselectivity challenge. The primary goal is to achieve selective reductive cleavage of the isoxazole's N-O bond without concurrent hydrodehalogenation of the chloro-substituents on the phenyl ring.

Aryl chlorides are generally more resistant to catalytic hydrogenation than their bromide counterparts; however, under forcing conditions, they are susceptible to reduction.[2] The choice of catalyst, solvent, and reaction conditions is therefore paramount to steer the reaction towards the desired product, the corresponding dichlorophenyl-substituted β-enaminone. This guide provides detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals engaged in the synthesis and modification of these important compounds. We will explore methodologies utilizing common heterogeneous catalysts—Palladium on Carbon (Pd/C), Raney® Nickel, and Platinum(IV) Oxide (PtO₂)—to achieve this selective transformation.

Reaction Pathway and Key Transformation

The fundamental transformation discussed in these protocols is the reductive ring-opening of a dichlorophenyl isoxazole to a dichlorophenyl β-enaminone. This is achieved by the catalytic addition of hydrogen across the N-O bond of the isoxazole ring.

G cluster_0 Reaction Pathway Start Dichlorophenyl Isoxazole Product Dichlorophenyl β-Enaminone Start->Product Reductive N-O Bond Cleavage Catalyst Catalyst (Pd/C, Raney Ni, PtO₂) + H₂ Source Catalyst->Start

Caption: General reaction scheme for the catalytic hydrogenation of dichlorophenyl isoxazoles.

Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

Palladium on carbon is a widely used and versatile hydrogenation catalyst.[3][4] For the selective hydrogenation of dichlorophenyl isoxazoles, careful control of reaction conditions is crucial to prevent dehalogenation. Protic solvents are generally preferred as they can accelerate the desired hydrogenation.[3]

Causality Behind Experimental Choices:

  • Catalyst: 5% or 10% Pd/C is chosen for its high activity. A lower loading may be attempted to further minimize the risk of dehalogenation.

  • Solvent: Ethanol or methanol are protic solvents that facilitate the hydrogenation process.

  • Hydrogen Source: Hydrogen gas at atmospheric pressure is often sufficient for this transformation and represents a milder condition, disfavoring hydrodehalogenation.

  • Temperature: Room temperature is selected to minimize side reactions, including dehalogenation.

  • Safety: Pd/C is pyrophoric, especially when dry and in the presence of flammable solvents and hydrogen. Strict adherence to safety protocols is essential.[3][5]

Experimental Protocol:

  • Inerting the Reaction Vessel: Place a magnetic stir bar in a two- or three-neck round-bottom flask. Assemble the flask with a gas inlet adapter and a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 5% or 10% Palladium on Carbon (5-10 mol% relative to the substrate).

  • Solvent and Substrate Addition: Add ethanol or methanol (to a concentration of 0.1-0.2 M of the substrate) via cannula or syringe. Stir the slurry. Dissolve the dichlorophenyl isoxazole substrate in the reaction solvent and add it to the flask via syringe.

  • Hydrogenation: Purge the inert gas by evacuating and backfilling with hydrogen gas from a balloon. Repeat this cycle approximately 10 times to ensure the atmosphere is saturated with hydrogen.[3]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent. Caution: Do not allow the Celite® pad with the catalyst to dry, as it can ignite. Quench the used catalyst on the Celite® by adding it to a dedicated waste container with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude β-enaminone product. Further purification can be achieved by recrystallization or column chromatography.

G cluster_1 Pd/C Hydrogenation Workflow Inert Inert Flask (Ar/N₂) Add_Cat Add Pd/C Inert->Add_Cat Add_Solv_Sub Add Solvent & Substrate Add_Cat->Add_Solv_Sub H2_Purge Purge with H₂ Add_Solv_Sub->H2_Purge React Stir at RT H2_Purge->React Monitor Monitor (TLC/LC-MS) React->Monitor Monitor->React Incomplete Quench Inert Purge, Filter through Celite Monitor->Quench Complete Isolate Concentrate & Purify Quench->Isolate

Caption: Step-by-step workflow for Pd/C catalyzed hydrogenation.

Protocol 2: Raney® Nickel Mediated Hydrogenation

Raney® Nickel is a fine-grained, porous nickel catalyst known for its high activity in various hydrogenation reactions, including the reduction of heteroatom-heteroatom bonds.[6] It can be a cost-effective alternative to palladium catalysts. However, its high activity also necessitates careful control to prevent over-reduction or dehalogenation.[7]

Causality Behind Experimental Choices:

  • Catalyst: Raney® Nickel is highly active due to its large surface area and adsorbed hydrogen from its preparation.[8] It is typically used as a slurry in water or ethanol to mitigate its pyrophoric nature.[6]

  • Solvent: Protic solvents like ethanol are commonly used.

  • Temperature: Elevated temperatures (e.g., 50-60 °C) may be required to drive the reaction to completion, but this also increases the risk of dehalogenation. Starting at room temperature and gently heating is a prudent approach.

  • Hydrogen Source: While Raney® Nickel often contains sufficient adsorbed hydrogen for some reductions, supplementing with hydrogen gas ensures the reaction proceeds efficiently.

Experimental Protocol:

  • Catalyst Preparation: In a fume hood, carefully wash commercially available Raney® Nickel slurry (typically in water) with ethanol three times to exchange the solvent. Use a decantation method for washing.

  • Reaction Setup: To an inerted flask (as described in Protocol 1), add the dichlorophenyl isoxazole substrate and ethanol.

  • Catalyst Addition: Add the washed Raney® Nickel slurry to the reaction flask.

  • Hydrogenation: Securely attach a hydrogen balloon to the flask and stir the mixture vigorously. If required, the reaction can be gently heated to 50-60 °C using an oil bath.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and purge with an inert gas. The Raney® Nickel can be removed by filtration through Celite® or by careful decantation after allowing the catalyst to settle.

  • Isolation: Concentrate the supernatant/filtrate to obtain the crude product, which can be purified as needed.

Protocol 3: Platinum(IV) Oxide (Adams' Catalyst) Hydrogenation

Platinum(IV) oxide (PtO₂) is a precursor to a highly active platinum black catalyst, which is formed in situ upon exposure to hydrogen. It is often effective for the hydrogenation of heterocyclic compounds and can sometimes offer different selectivity compared to palladium catalysts.[9][10] Using PtO₂ in an acidic medium like acetic acid can be advantageous for the hydrogenation of nitrogen-containing heterocycles.[9][10][11]

Causality Behind Experimental Choices:

  • Catalyst: PtO₂ (Adams' catalyst) is a stable, non-pyrophoric solid that becomes highly active upon reduction to platinum black.

  • Solvent: Acetic acid is often used as it can enhance the rate of hydrogenation for certain substrates, including nitrogen-containing heterocycles.[9][11]

  • Pressure: While atmospheric pressure may suffice, slightly elevated pressures (e.g., 50-70 bar) can be employed to increase the reaction rate, though this must be balanced with the risk of dehalogenation.[9][10] This requires specialized high-pressure hydrogenation equipment.

  • Temperature: The reaction is typically conducted at room temperature.

Experimental Protocol (High-Pressure Variant):

  • Vessel Charging: To a high-pressure hydrogenation vessel, add the dichlorophenyl isoxazole substrate, PtO₂ catalyst (1-5 mol%), and glacial acetic acid.

  • Sealing and Purging: Seal the vessel and purge it several times with low-pressure hydrogen gas before pressurizing to the desired level (e.g., 50 bar).

  • Hydrogenation: Stir or shake the reaction mixture at room temperature until hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen gas from the vessel and purge with an inert gas. Filter the reaction mixture to remove the platinum black catalyst.

  • Isolation: Remove the acetic acid under reduced pressure. The residue can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the product.

Comparative Summary of Methodologies

ParameterProtocol 1: Pd/CProtocol 2: Raney® NickelProtocol 3: PtO₂ (Adams' Catalyst)
Catalyst 5-10% Pd on CarbonPorous NickelPlatinum(IV) Oxide
Typical Loading 5-10 mol%Excess (slurry)1-5 mol%
Common Solvent Ethanol, MethanolEthanolAcetic Acid
H₂ Pressure AtmosphericAtmospheric (can be pressurized)Atmospheric to High Pressure (50-70 bar)
Temperature Room TemperatureRT to 60°CRoom Temperature
Key Advantages Widely available, generally effectiveCost-effective, highly activeEffective for heterocycles, can be used in acidic media
Key Considerations Risk of dehalogenation, pyrophoricPyrophoric, high activity may reduce selectivityMay require specialized pressure equipment

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, ensure the hydrogen supply is adequate and the stirring is vigorous enough to keep the catalyst suspended. A slight increase in temperature (for Raney® Ni) or hydrogen pressure might be necessary.

  • Dehalogenation Detected: If byproducts from dehalogenation are observed (e.g., by LC-MS), reduce the catalyst loading, temperature, or reaction time. Consider switching to a less active catalyst or using a catalyst poison in trace amounts, though this requires careful optimization. The presence of a base can sometimes promote hydrodehalogenation with Pd/C, so maintaining neutral or slightly acidic conditions is often beneficial for preserving the C-Cl bonds.[12]

  • Catalyst Poisoning: Substrates containing sulfur or other functionalities can poison the catalyst. Ensure the starting material is of high purity.

Conclusion

The catalytic hydrogenation of dichlorophenyl isoxazole compounds is a nuanced yet highly valuable synthetic operation. Success hinges on the careful selection of a catalytic system and reaction conditions that favor the reductive cleavage of the isoxazole N-O bond while preserving the integrity of the carbon-chlorine bonds. The protocols outlined provide a robust starting point for researchers. Palladium on carbon offers a reliable and common method, Raney® Nickel presents a highly active and economical alternative, and Platinum(IV) Oxide provides another avenue, particularly when acidic conditions are desirable. Through careful execution and monitoring, these methods can be effectively applied to unlock the synthetic potential of the resulting dichlorophenyl β-enaminones for applications in drug discovery and development.

References

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  • Kemper, S., et al. (2018). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Organic Letters, 20(15), 4435-4439. [Link]

  • Jia, Q.-f., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24(01), 79-84. [Link]

  • Memeo, M. G., et al. (2015). The Chemoselective Reduction of Isoxazoline γ-Lactams Through Iminium Aza-Diels-Alder Reactions: A Short-Cut Synthesis of Aminols as Valuable Intermediates towards Nucleoside Derivatives. Molecules, 20(10), 18523-18537. [Link]

  • Reaxa. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • Asiri, A. M., et al. (2020). Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure. Molecules, 25(20), 4826. [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. [Link]

  • SciSpace. (n.d.). Facile hydrodehalogenation with hydrogen and Pd/C catalyst under multiphase conditions. [Link]

  • Tron, G. C., et al. (2015). Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions. Molecules, 20(4), 6376-6387. [Link]

  • Ikeda, R., & Kuwano, R. (2012). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. PMC. [Link]

  • Das, S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32898-32921. [Link]

  • Royal Society of Chemistry. (n.d.). Ethanol as a H2 source: transfer hydrogenation of sulfur and halogen containing nitroarenes with an anti-poisoning platinum on carbon catalyst. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of 3,5-disubstituted isoxazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of 3,5-disubstituted isoxazoles. The synthesis of [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol is a classic two-step process: a 1,3-dipolar cycloaddition to form the isoxazole core, followed by a chemoselective ester reduction.

While conceptually straightforward, the highly reactive nature of nitrile oxide intermediates and the electronic deactivation of the resulting isoxazole ester often lead to suboptimal yields. This guide bypasses generic advice to provide you with causality-driven troubleshooting, self-validating protocols, and mechanistically grounded solutions.

I. Core Workflow & Diagnostic Logic

Before diving into specific failure modes, it is critical to map the logical flow of the synthesis. The diagram below outlines the critical path and primary troubleshooting nodes for this specific workflow.

Workflow Start Start Synthesis Step1 Step 1: 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) Start->Step1 Check1 Yield > 80%? Step1->Check1 Fix1 Furoxan Dimerization? Slow down base addition Check1->Fix1 No Step2 Step 2: Ester Reduction (NaBH4 / Lewis Acid) Check1->Step2 Yes Fix1->Step1 Optimize Check2 Complete Conversion? Step2->Check2 Fix2 Ester Deactivated? Add CaCl2 or use LiBH4 Check2->Fix2 No End [5-(3,4-Dichlorophenyl) -3-isoxazolyl]methanol Check2->End Yes Fix2->Step2 Optimize

Logical workflow and primary troubleshooting nodes for isoxazolylmethanol synthesis.

II. Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: I am seeing a low yield in the cycloaddition step, accompanied by a major crystalline byproduct. What is happening?

The Causality: You are likely observing the dimerization of the in situ generated nitrile oxide. The reaction relies on the deprotonation of ethyl 2-chloro-2-(hydroxyimino)acetate to form a highly reactive nitrile oxide dipole[1]. If the base (e.g., Triethylamine) is added too quickly, the steady-state concentration of the nitrile oxide spikes. Because the bimolecular cycloaddition with 3,4-dichlorophenylacetylene is relatively slow, the nitrile oxide molecules react with each other, forming a stable furoxan (1,2,5-oxadiazole 2-oxide) byproduct. The Fix: Control the kinetics. Use a syringe pump to add the base over 4 to 6 hours. By keeping the nitrile oxide concentration extremely low, you thermodynamically favor the cross-reaction (cycloaddition) over the self-reaction (dimerization).

Q2: The regioselectivity of my cycloaddition is poor; I'm isolating a mixture of 4- and 5-substituted isoxazoles. How can I drive it exclusively to the 5-isomer?

The Causality: The stereoselective [3+2] cycloaddition is governed by HOMO-LUMO interactions[1]. Terminal alkynes like 3,4-dichlorophenylacetylene naturally favor the 5-substituted isomer due to steric hindrance and the electronic polarization of the alkyne. However, impurities or degraded reagents can disrupt this. The Fix: Ensure your alkyne is strictly terminal and highly pure. If reactivity remains stubbornly low, literature suggests that utilizing an alkyne with an electron-withdrawing metal substituent (like a tributylstannyl group) significantly enhances reactivity and regiocontrol by deactivating the alkyne moiety[2].

Q3: My reduction step using standard NaBH₄ in ethanol is stalling at 50% conversion. Why?

The Causality: The isoxazole ring is highly electron-withdrawing. This electronic pull stabilizes the adjacent ester carbonyl at the 3-position, making it less electrophilic and highly resistant to mild hydride sources like standard Sodium Borohydride (NaBH₄)[3]. The Fix: You must increase the electrophilicity of the carbonyl carbon. Instead of switching to harsh reagents like LiAlH₄ (which risks ring-opening or over-reduction), add anhydrous Calcium Chloride (CaCl₂) to your NaBH₄/EtOH mixture. This generates Ca(BH₄)₂ in situ. The Ca²⁺ ion acts as a strong Lewis acid, coordinating to the ester oxygen, pulling electron density away from the carbonyl carbon, and rapidly accelerating hydride transfer.

III. Quantitative Data: Reduction Optimization Summary

To illustrate the impact of reagent selection on the reduction of ethyl 5-(3,4-dichlorophenyl)isoxazole-3-carboxylate, review the empirical data summarized below:

Reducing AgentSolvent SystemAdditiveTemp (°C)Time (h)Yield (%)Observation / Causality
NaBH₄EtOHNone251245%Incomplete conversion due to ester deactivation.
NaBH₄THF / MeOHNone65662%Moderate yield; competing transesterification observed.
NaBH₄ EtOH / THF CaCl₂ (1.2 eq) 0 to 25 3 92% Rapid conversion; Ca²⁺ Lewis acid activation.
LiAlH₄THFNone0178%Fast, but minor ring-opening byproducts detected.

IV. Self-Validating Experimental Protocols

A robust protocol must contain internal checks so the chemist knows the reaction is proceeding correctly before committing to the workup.

Protocol A: Synthesis of Ethyl 5-(3,4-dichlorophenyl)isoxazole-3-carboxylate

Objective:[3+2] Cycloaddition via in situ nitrile oxide generation.

  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 3,4-dichlorophenylacetylene (10.0 mmol) and ethyl 2-chloro-2-(hydroxyimino)acetate (12.0 mmol) in 50 mL of anhydrous Dichloromethane (DCM).

  • Controlled Activation: Dissolve Triethylamine (Et₃N, 15.0 mmol) in 20 mL of anhydrous DCM. Load this into a syringe pump.

  • Addition: Add the Et₃N solution dropwise to the reaction flask at 25°C over exactly 4 hours.

    • Self-Validation Check: As the base is added, the clear solution will turn pale yellow, and a fine white precipitate will begin to form. This precipitate is Et₃N·HCl, physically confirming the successful elimination of chloride and the generation of the nitrile oxide dipole.

  • Monitoring: Stir for an additional 2 hours post-addition. Spot on TLC (Hexanes/EtOAc 8:2).

    • Self-Validation Check: The UV-active alkyne spot should disappear, replaced by a lower R_f, intensely UV-active spot corresponding to the conjugated isoxazole ester.

  • Workup: Wash the organic layer with 1M HCl (2 x 30 mL) to remove excess amine, followed by brine. Dry over MgSO₄, concentrate, and recrystallize from ethanol.

Protocol B: Reduction to[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol

Objective: Chemoselective ester reduction using Lewis-acid activated hydride.

  • Preparation: Dissolve the purified ethyl 5-(3,4-dichlorophenyl)isoxazole-3-carboxylate (5.0 mmol) in a 1:1 mixture of anhydrous THF and absolute Ethanol (20 mL total).

  • Lewis Acid Activation: Add anhydrous CaCl₂ (6.0 mmol) to the flask. Stir for 15 minutes at room temperature until fully dissolved.

    • Self-Validation Check: Complete dissolution indicates the successful formation of the soluble Ca²⁺-ester coordination complex.

  • Hydride Transfer: Cool the flask to 0°C in an ice bath. Add NaBH₄ (15.0 mmol) in small portions over 10 minutes.

    • Self-Validation Check: You will observe vigorous effervescence (H₂ gas evolution). This visual cue confirms the hydride reagent is active and reacting.

  • Completion: Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quenching: Carefully add saturated aqueous NH₄Cl (15 mL) at 0°C.

    • Self-Validation Check: The bubbling will cease, and upon the addition of EtOAc (30 mL), a clean biphasic system will form, indicating the complete decomposition of the borate complexes. Extract, dry, and concentrate to yield the final methanol derivative.

V. Mechanistic Pathway Visualization

The following diagram maps the electron flow and molecular transformations from the initial precursor activation through to the final reduction step.

Mechanism A Ethyl 2-chloro-2-(hydroxyimino)acetate Precursor B Triethylamine (Et3N) Base Deprotonation A->B C Nitrile Oxide Reactive Dipole B->C - HCl E [3+2] Cycloaddition HOMO-LUMO controlled C->E D 3,4-Dichlorophenylacetylene Dipolarophile D->E F Isoxazole-3-carboxylate Intermediate E->F Regioselective G NaBH4 / CaCl2 Hydride Transfer F->G H Isoxazolylmethanol Final Product G->H Reduction

Mechanistic pathway from precursor activation to final chemoselective reduction.

VI. References

  • Smolecule - Ethyl 2-chloro-2-(hydroxyimino)acetate: Stereoselective [3+2] Cycloaddition Mechanisms. Accessed for mechanistic grounding on nitrile oxide generation and regioselectivity.1

  • Benchchem - Ethyl 5-(3-iodophenyl)-isoxazole-3-carboxylate: Synthetic Routes and Chemical Reactions. Accessed for standard reduction parameters of isoxazole-3-carboxylates. 3

  • National Institutes of Health (PMC) - Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors. Accessed for authoritative protocols on cycloaddition and subsequent NaBH₄ reduction strategies. 2

Sources

Optimization

Technical Support Center: Troubleshooting[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and assay developers overcome the specific physicochemical hurdles associate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and assay developers overcome the specific physicochemical hurdles associated with [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol .

Due to its rigid dichlorophenyl ring and isoxazole core, this molecule is highly lipophilic. While the hydroxymethyl group provides minor hydrogen-bonding capacity, the compound's high crystal lattice energy and hydrophobicity make it prone to rapid precipitation ("crashing out") when transitioning from organic stock solutions into aqueous physiological buffers[1][2].

This guide provides field-proven, self-validating methodologies to establish stable kinetic solubility for reliable in vitro testing.

Diagnostic Workflow: Managing the "Aqueous Transition"

When a concentrated DMSO stock is introduced to an aqueous buffer, the solvent exchange rate (DMSO diffusing into water) often exceeds the dissolution rate of the lipophilic solute. This creates a localized zone of extreme supersaturation, forcing the compound out of the metastable zone and triggering spontaneous nucleation and particulate growth[2][3].

Follow the decision tree below to systematically diagnose and resolve these precipitation events.

G Start 10 mM DMSO Stock of Target Compound Dilute Dilute into Aqueous Buffer (Final DMSO ≤ 1%) Start->Dilute Check Visual/Turbidimetric Check for Precipitation Dilute->Check PrecipYes Precipitation Detected (Crashing Out) Check->PrecipYes Yes PrecipNo Solution Clear (Kinetic Solubility Maintained) Check->PrecipNo No Optimize Optimize Dilution: Pre-warm buffer (37°C) & Use dropwise addition PrecipYes->Optimize Proceed Proceed to In Vitro Assay (Include Vehicle Controls) PrecipNo->Proceed Check2 Re-check Solubility Optimize->Check2 Check2->PrecipNo Solved Additives Formulation Strategy: Add BSA (0.1%) or Tween-20 (0.01%) Check2->Additives Still Precipitating Additives->Proceed Solubilized

Workflow for diagnosing and resolving DMSO-induced precipitation in aqueous buffers.

Quantitative Solubilization Strategies

If optimized dilution techniques fail, chemical formulation strategies must be employed. The table below summarizes the causality, limits, and trade-offs of standard solubilization additives used in drug discovery[1][4].

StrategyMechanism of ActionRecommended ConcentrationProsCons
DMSO (Vehicle) Organic co-solvent; disrupts water hydrogen-bond network.≤ 0.5% - 1.0% (v/v)Standard baseline for high-throughput screening[5].>1% causes cellular toxicity and alters membrane fluidity[6].
Bovine Serum Albumin (BSA) Hydrophobic pocket sequestration; binds the dichlorophenyl moiety.0.1% - 0.5% (w/v)Highly biocompatible; mimics physiological protein binding.Can mask the true "free drug" concentration, shifting IC50 values.
Tween-20 / Triton X-100 Micellar encapsulation; reduces surface tension.0.01% - 0.05% (v/v)Excellent for biochemical or isolated enzyme assays[4].Lyses cells above critical micelle concentration; incompatible in vivo[4].
Cyclodextrins (e.g., HP-β-CD) Host-guest inclusion complex; shields the hydrophobic core.1.0% - 5.0% (w/v)Significantly boosts apparent aqueous solubility without toxicity.May interfere with target binding kinetics if the off-rate is too slow.

Self-Validating Experimental Protocols

To ensure trustworthiness in your data, you must empirically verify that [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol remains in solution before running your biological assay. Unseen nanometer-scale particulates can cause false positives via light scattering or target sequestration[2].

Protocol A: High-Throughput Turbidimetric Kinetic Solubility Assessment

This protocol utilizes light scattering to detect sub-visual precipitation, establishing the absolute maximum working concentration for your specific buffer[5].

  • Stock Preparation: Prepare a 10 mM stock of the compound in anhydrous, high-purity DMSO[6].

  • Serial Dilution: Create a 100x concentrated dilution series in pure DMSO (e.g., 10 mM, 3 mM, 1 mM, 0.3 mM, 0.1 mM).

  • Aqueous Transition: Add 2 µL of each DMSO dilution to 198 µL of your final assay buffer (e.g., PBS pH 7.4) in a clear-bottom 96-well plate. This ensures a constant 1% final DMSO concentration across all wells[5].

  • Incubation: Seal the plate and incubate at 37°C for 2 hours on a microplate shaker (300 rpm) to simulate assay conditions[5].

  • Quantification: Read the absorbance at 620 nm using a microplate reader[5].

  • Data Interpretation: An upward inflection in absorbance compared to a vehicle control (1% DMSO in buffer) indicates the onset of precipitation (the kinetic solubility limit)[5]. Do not dose cells above this concentration.

Protocol B: Optimized "Anti-Nucleation" Dilution Strategy

If you must dose near the solubility limit, use this protocol to prevent localized supersaturation during preparation[6][7].

  • Pre-warm Media: Warm your target aqueous buffer or cell culture medium to 37°C[6][7]. Cold buffers drastically reduce kinetic solubility and promote immediate crystallization.

  • Vigorous Agitation: Place the tube containing the pre-warmed buffer on a vortex mixer at a medium-high setting.

  • Dropwise Addition: While the buffer is actively vortexing, add the DMSO stock solution dropwise directly into the center of the vortex (avoiding the plastic walls).

  • Sonication (Optional): If slight opalescence is observed, immediately place the tube in a bath sonicator for 30–60 seconds to disrupt early aggregate formation[4][7].

Frequently Asked Questions (FAQs)

Q1: My compound crashes out immediately upon adding the DMSO stock to the buffer, even at 1 µM. Why? A1: This is a kinetic nucleation event. When a drop of 10 mM DMSO stock hits the buffer, the local concentration in that micro-environment is momentarily 10 mM. Because DMSO diffuses into water faster than the lipophilic isoxazole can solvate, the compound experiences extreme localized supersaturation and nucleates into irreversible crystals[2][8]. Using Protocol B (vigorous mixing and dropwise addition) prevents these localized high-concentration zones.

Q2: Can I just increase the DMSO concentration to 5% to force the compound into solution? A2: For biochemical (cell-free) assays, this is sometimes acceptable. However, for cell-based assays, final DMSO concentrations must be strictly kept below 0.5% - 1.0%[6]. Higher concentrations induce cellular toxicity, alter membrane permeability, and can cause off-target transcriptomic changes, rendering your pharmacological data invalid[6].

Q3: I noticed my IC50 values are shifting over time when using the same DMSO stock. Is the compound degrading? A3: While chemical degradation is possible, the most likely culprit is water uptake into the DMSO . DMSO is highly hygroscopic. Repeated freeze-thaw cycles of the stock vial introduce atmospheric moisture[3]. Even small amounts of water in the DMSO stock will drastically reduce the solubility of[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol, causing it to precipitate invisibly inside the stock tube[3][8]. Consequently, you end up dosing a much lower concentration than you calculated. Solution: Store the compound in anhydrous DMSO, aliquot into single-use vials, and store at -20°C or -80°C to avoid freeze-thaw cycles[3][6].

Q4: Does this compound bind to standard plastic labware? A4: Yes. Highly lipophilic compounds (often characterized by high LogP values) exhibit non-specific adsorption to polystyrene cell culture plates and polypropylene pipette tips[6]. This depletes the free concentration of the drug in the assay. If you suspect this is happening, consider using low-binding microplates (e.g., PEG-coated) or adding a carrier protein like 0.1% BSA to the buffer to keep the compound in the aqueous phase.

References
  • In vitro solubility assays in drug discovery PubMed / National Institutes of Health (NIH)[Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI Waters Corporation[Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers University of Strathclyde[Link]

  • Turbidimetric Solubility Assay Evotec[Link]

  • How to enhance drug solubility for in vitro assays? ResearchGate[Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules PubMed Central (PMC) / NIH[Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles Ziath [Link]

Sources

Troubleshooting

Technical Support Center: Isoxazolyl Methanol Purification &amp; Troubleshooting

Welcome to the Isoxazolyl Methanol Technical Support Center. The synthesis of isoxazole derivatives—specifically those featuring a reactive hydroxymethyl handle at the 4- or 5-position—is a cornerstone of medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isoxazolyl Methanol Technical Support Center. The synthesis of isoxazole derivatives—specifically those featuring a reactive hydroxymethyl handle at the 4- or 5-position—is a cornerstone of medicinal chemistry and drug discovery. However, the multi-component condensation of activated ketoesters with hydroxylamine frequently yields complex crude mixtures.

This guide is engineered for drug development professionals and synthetic chemists. It provides self-validating protocols and mechanistic troubleshooting strategies to resolve the most notorious purification hurdles: constitutional regioisomers, furoxan byproducts, and unreacted starting materials.

Diagnostic Purification Workflow

Before initiating purification, it is critical to diagnose the specific impurity profile of your crude mixture. The following decision tree outlines the logical progression from crude analysis to the isolation of >98% pure isoxazolyl methanol.

PurificationWorkflow N1 Crude Isoxazolyl Methanol N2 Diagnostic TLC / LC-MS Analysis N1->N2 N3 Regioisomers Detected? N2->N3 N4 Flash Chromatography (EtOAc/Pet Ether) N3->N4 Yes N5 Furoxan / Diketone Impurities? N3->N5 No N4->N5 N6 Chemical Wash (Mild Base/Acid) N5->N6 Yes N7 Recrystallization (MeOH/Hexane) N5->N7 No N6->N7 N8 Pure Isoxazolyl Methanol N7->N8

Figure 1: Diagnostic workflow for the purification of isoxazolyl methanol derivatives.

Step-by-Step Purification Methodologies

Protocol A: Resolution of Regioisomers via Modified Flash Chromatography

The Challenge: The condensation of hydroxylamine with a diketone often leads to the concurrent formation of 3-alkyl and 5-alkyl constitutional isomers[1]. Because their molecular weights and functional groups are identical, their polarities are nearly indistinguishable on standard silica gel. The Causality: By utilizing a highly non-polar continuous phase (petroleum ether) with a weakly hydrogen-bonding eluent (ethyl acetate), we can exploit the minute differences in the dipole moments of the substituted isoxazole rings[2]. Adding a trace amine prevents the primary alcohol from irreversibly hydrogen-bonding to the acidic silanol groups on the stationary phase[3].

Step-by-Step Procedure:

  • Column Preparation: Slurry-pack a silica gel column (230-400 mesh) using Petroleum Ether containing 1% Triethylamine (v/v). The triethylamine neutralizes active acidic silanol sites that cause product streaking.

  • Sample Loading: Dissolve the crude isoxazolyl methanol in the minimum amount of Dichloromethane (DCM) and dry-load it onto a small amount of silica gel. Evaporate the DCM completely before adding the dry powder to the top of the column.

  • Elution Gradient: Begin elution with 100% Petroleum Ether (1 column volume). Gradually step the gradient to Ethyl Acetate:Petroleum Ether (1:15)[2].

  • Fraction Collection: Collect small fractions (e.g., 10 mL for a 50g column). The 5-alkyl isomer typically elutes slightly faster than the 3-alkyl isomer due to steric shielding of the isoxazole nitrogen.

  • Validation Checkpoint (Self-Validating System): Perform 2D-TLC on the isolated fractions. Spot the fraction, run it in the 1:15 solvent system, dry the plate, rotate 90 degrees, and run it again. If the compound is stable and pure, a single spot will appear perfectly on the diagonal. Off-diagonal spots indicate on-column decomposition.

Protocol B: Selective Recrystallization (Methanol/Hexane)

The Challenge: Trace impurities, such as furoxans or unreacted starting materials, often co-elute with the target compound during chromatography. The Causality: Isoxazolyl methanols possess both a hydrogen-bond donor (the -OH group) and acceptors (the N and O in the ring). Methanol acts as an excellent solvent by satisfying these hydrogen-bonding requirements[4]. The slow diffusion of a non-polar anti-solvent (hexane) forces the isoxazolyl methanol to form a highly ordered, thermodynamically stable crystal lattice, excluding structurally dissimilar impurities[5].

Step-by-Step Procedure:

  • Dissolution: Dissolve the semi-pure isoxazolyl methanol in a minimum volume of boiling Methanol (approx. 1 mL per 100 mg of product).

  • Anti-Solvent Addition: Remove the solution from the heat source. While stirring gently, add Hexane dropwise until the solution becomes slightly cloudy (the cloud point).

  • Clarification: Add 1-2 drops of Methanol until the solution turns perfectly clear again.

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to a 4°C refrigerator overnight[5].

  • Isolation: Filter the resulting crystals via vacuum filtration and wash with ice-cold hexane.

  • Validation Checkpoint (Self-Validating System): Acquire a 1 H NMR spectrum of the crystals in CDCl 3​ . The isoxazole ring proton (typically a sharp singlet between δ 6.0 - 6.5 ppm) should integrate perfectly to 1.0 relative to the hydroxymethyl protons ( δ 4.5 - 4.8 ppm). Any splitting or secondary singlets in the aromatic region indicate residual regioisomers.

Quantitative Data: Purification Parameters

The following table summarizes the expected behaviors and optimal parameters for separating common impurities from isoxazolyl methanol.

Impurity TypeDiagnostic Indicator (TLC/NMR)Recommended PurificationSolvent SystemTypical RecoveryNotes
Regioisomer (e.g., 3-alkyl)Twin spots on TLC ( Δ Rf < 0.05); Extra singlet in NMRFlash ChromatographyEtOAc : Pet Ether (1:15 to 1:5)60 - 75%Requires slow gradient and high silica-to-crude ratio (50:1).
Furoxan Byproduct Distinct UV-active spot, higher RfSelective CrystallizationMethanol / Hexane80 - 90%Furoxans remain highly soluble in the mother liquor.
Unreacted Ketoester Carbonyl stretch in IR, low RfChemical Wash5% NaHCO 3​ (aq)> 95%Wash organic layer prior to chromatography.
Silanol Streaking Tailing spots on TLCModified ChromatographyAdd 1% Triethylamine85 - 95%Prevents acid-catalyzed decomposition on the column.

Frequently Asked Questions (FAQs)

Q: My isoxazolyl methanol derivative appears to be decomposing during workup or purification. Why might this be happening? A: Certain substituted isoxazoles are highly sensitive to acidic conditions. The oxygen-nitrogen bond in the isoxazole ring can become labile under strong Lewis acid catalysis or when exposed to the active silanol sites on standard silica gel[3]. Solution: Pre-treat your silica column with 1% triethylamine to neutralize acidic sites, or switch your stationary phase to neutral alumina.

Q: I am unable to separate the 3-alkyl and 5-alkyl regioisomers using standard hexane/ethyl acetate gradients. What is the alternative? A: Because these constitutional isomers have nearly identical polarities, standard binary solvent systems often fail to provide baseline resolution[1]. Solution: Systematically screen ternary solvent systems (e.g., adding 5% dichloromethane to your hexane/ethyl acetate mixture to alter polarizability) or bypass chromatography entirely by utilizing selective recrystallization from methanol[4].

Q: How can I ensure that unreacted hydroxylamine is completely removed before chromatography? A: Hydroxylamine can streak heavily on columns and react with your solvents. Solution: Ensure your post-reaction workup includes a mild acidic wash (e.g., 0.1 M HCl) to protonate the hydroxylamine, driving it entirely into the aqueous phase before you concentrate the organic layer.

Sources

Optimization

Technical Support Center: Enhancing Purity Profiles of [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol

Welcome to the Technical Support Center for the synthesis and purification of [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol . This molecule is a critical bioisosteric building block in drug development, but its synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol . This molecule is a critical bioisosteric building block in drug development, but its synthesis—typically via a 1,3-dipolar cycloaddition followed by ester reduction—is fraught with regioselectivity issues, byproduct formation, and chemoselectivity challenges.

This guide is designed for bench scientists and process chemists. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies to ensure high-purity yields.

Mechanistic Workflow & Pathway Visualization

To achieve a high-purity profile, the synthetic route must be tightly controlled. The optimal pathway utilizes a Copper(I)-catalyzed 1,3-dipolar cycloaddition to establish the isoxazole core, followed by a chemoselective hydride reduction to yield the final alcohol.

G A 3,4-Dichlorophenylacetylene D Cu(I)-Catalyzed Cycloaddition (Regioselective Step) A->D CuI (5 mol%) B Ethyl 2-chloro-2-(hydroxyimino)acetate C In situ Nitrile Oxide Generation (Et3N, Syringe Pump) B->C C->D Nitrile Oxide H Furoxan Dimerization (Suppressed) C->H High Conc. E Ethyl 5-(3,4-dichlorophenyl) isoxazole-3-carboxylate D->E >99:1 Regioselectivity F Chemoselective Reduction (NaBH4 / MeOH, 0 °C) E->F G [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol (Target API Intermediate) F->G 91% Yield I N-O Bond Cleavage (Prevented) F->I Avoid LiAlH4

Workflow for the regioselective synthesis and purification of the target isoxazole.

Troubleshooting FAQs: Causality & Solutions

Q1: I am isolating a ~70:30 mixture of regioisomers. How do I exclusively synthesize the 5-(3,4-dichlorophenyl) isomer?

Causality: Thermal 1,3-dipolar cycloadditions between nitrile oxides and terminal alkynes lack strict regiocontrol. Because the HOMO-LUMO energy gaps for the two possible transition states are nearly identical, the reaction yields a mixture of 3,5- and 3,4-disubstituted isoxazoles. Solution: Transition to a Copper(I)-catalyzed system. The addition of a Cu(I) catalyst (e.g., CuI) forms a rigid copper-acetylide intermediate with 3,4-dichlorophenylacetylene. This alters the mechanism from a concerted cycloaddition to a stepwise, highly regioselective pathway, yielding exclusively the 3,5-disubstituted architecture ().

Q2: My crude NMR shows a massive byproduct peak and my isoxazole yield is low. What is happening?

Causality: The byproduct is likely a furoxan (1,2,5-oxadiazole 2-oxide)[1]. Nitrile oxides are highly unstable and will spontaneously undergo self-dimerization via a 1,3-dipolar cycloaddition if their local concentration is too high. Solution: You must control the rate of in situ nitrile oxide generation. Instead of adding your base (triethylamine) as a bolus, use a syringe pump to add it dropwise over 4–6 hours. This maintains a low steady-state concentration of the nitrile oxide, allowing the cross-coupling cycloaddition to outcompete the dimerization pathway.

Q3: During the ester-to-alcohol reduction step, the isoxazole ring degrades into a complex mixture. How can I prevent this?

Causality: The N–O bond of the isoxazole ring is highly susceptible to reductive cleavage. Using strong hydride donors like Lithium Aluminum Hydride ( LiAlH4​ ) or prolonged exposure to DIBAL-H at elevated temperatures will cleave the ring, yielding unwanted β -enaminones[2] (). Solution: Employ a chemoselective reduction strategy. The C3-ester of the isoxazole is sufficiently activated by the electron-withdrawing heterocycle to be reduced by milder reagents. Sodium borohydride ( NaBH4​ ) in methanol at 0 °C will smoothly reduce the ester to the target hydroxymethyl group while leaving the N–O bond intact.

Q4: How do I remove residual 3,4-dichlorophenylacetylene? It co-elutes with my product during chromatography.

Causality: The terminal alkyne is highly non-polar and tends to streak through standard silica gel, overlapping with the Rf​ of the isoxazole product[1]. Solution: Implement a chemical scavenging step during the aqueous workup. Wash the organic layer with an aqueous ammoniacal silver nitrate ( AgNO3​ ) solution. This forms a water-soluble silver-acetylide complex with the unreacted starting material, completely removing it from the organic phase prior to column chromatography.

Quantitative Purity Profiles

The following table demonstrates the impact of optimizing the reaction parameters on the purity and yield of the intermediate Ethyl 5-(3,4-dichlorophenyl)isoxazole-3-carboxylate .

Synthesis MethodCatalyst SystemBase Addition MethodRegiomeric Ratio (3,5 : 3,4)Furoxan Impurity (%)Isolated Yield (%)
Thermal NoneBolus72 : 2818.5%41%
Catalyzed (Sub-optimal) CuI (5 mol%)Bolus>99 : 114.2%63%
Optimized Protocol CuI (5 mol%)Syringe Pump (4h)>99 : 1< 1.0% 92%

Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis of the Isoxazole Core

Objective: Synthesize Ethyl 5-(3,4-dichlorophenyl)isoxazole-3-carboxylate without furoxan contamination.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Charge the flask with 3,4-dichlorophenylacetylene (10.0 mmol, 1.0 eq), Copper(I) iodide (0.5 mmol, 5 mol%), and a 1:1 mixture of THF and H2​O (40 mL).

  • Dipole Precursor Addition: Add ethyl 2-chloro-2-(hydroxyimino)acetate (12.0 mmol, 1.2 eq) to the stirring suspension.

  • Controlled Generation: Dissolve triethylamine (15.0 mmol, 1.5 eq) in 10 mL of THF. Using a syringe pump, add this solution dropwise to the reaction mixture over exactly 4 hours at room temperature.

  • Self-Validation Checkpoint: The initial CuI suspension will appear pale yellow. Upon the first drops of Et3​N , the formation of the copper-acetylide intermediate is visually confirmed by a transient color shift to bright green. The reaction is complete when TLC (Hexanes:EtOAc 8:2) shows the total disappearance of the highly UV-active alkyne spot ( Rf​ ~0.8) and the appearance of a new, intensely UV-active product spot ( Rf​ ~0.4).

  • Workup: Dilute with EtOAc (50 mL). Wash the organic layer with 10% aqueous ammoniacal AgNO3​ (2 x 20 mL) to scavenge unreacted alkyne, followed by brine. Dry over Na2​SO4​ , concentrate, and purify via short-plug silica chromatography.

Protocol B: Chemoselective Reduction to Target API Intermediate

Objective: Reduce the C3-ester to[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol without N-O bond cleavage.

  • Preparation: Dissolve the purified Ethyl 5-(3,4-dichlorophenyl)isoxazole-3-carboxylate (8.0 mmol, 1.0 eq) in anhydrous Methanol (30 mL). Cool the solution to 0 °C in an ice bath.

  • Hydride Addition: Slowly add Sodium borohydride ( NaBH4​ , 16.0 mmol, 2.0 eq) in small portions over 15 minutes to prevent thermal spiking.

  • Self-Validation Checkpoint: The addition of NaBH4​ will trigger immediate, controlled effervescence (hydrogen gas evolution). The reaction is complete when gas evolution ceases (typically 2 hours) and TLC (Hexanes:EtOAc 1:1) confirms the complete consumption of the starting ester ( Rf​ ~0.7) to a significantly more polar alcohol spot ( Rf​ ~0.2) that stains positively with Ceric Ammonium Molybdate (CAM).

  • Quenching & Isolation: Quench the reaction carefully with saturated aqueous NH4​Cl (10 mL). Extract with Dichloromethane (3 x 20 mL). Combine organic layers, dry over MgSO4​ , and concentrate under reduced pressure to yield the highly pure target alcohol as a white crystalline solid.

References

  • Hansen, T. V.; Wu, P.; Fokin, V. V. "One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles." Journal of Organic Chemistry, 2005, 70(20), 7761–7764. URL:[Link]

  • Hoffman, G. R.; Schoffstall, A. M. "Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition." Molbank, 2024, 2024(1), M1767. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the IR Spectrum Analysis of Hydroxyl Groups in Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The isoxazole ring is a key pharmacophore in numerous therapeutic agents. The position and interactions of substituent groups, such as hydroxyl moieties, ca...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a key pharmacophore in numerous therapeutic agents. The position and interactions of substituent groups, such as hydroxyl moieties, can significantly influence the biological activity of these molecules. Infrared spectroscopy is a powerful, non-destructive technique that offers valuable insights into the molecular structure and bonding environment of these compounds. This guide will delve into the nuances of interpreting the -OH stretching and bending vibrations in the IR spectra of hydroxylated isoxazoles, supported by experimental data and established protocols.

The Significance of Hydroxyl Group Analysis in Isoxazoles

Hydroxylated isoxazole derivatives are of great interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antibacterial, and antitumor properties.[1][2] The hydrogen bonding capability of the hydroxyl group can critically affect a molecule's solubility, crystal packing, and interaction with biological targets. Therefore, a thorough understanding of the intramolecular and intermolecular interactions involving the -OH group is essential for rational drug design and development. IR spectroscopy provides a direct probe of these interactions.

Fundamentals of -OH Vibrations in IR Spectroscopy

The hydroxyl group gives rise to two primary characteristic absorption bands in an IR spectrum:

  • O-H Stretching (νO-H): This high-frequency vibration is highly sensitive to the chemical environment, particularly hydrogen bonding.[3]

    • Free -OH: In the absence of hydrogen bonding (e.g., in a dilute solution in a non-polar solvent or in the vapor phase), the O-H stretching vibration appears as a sharp, relatively weak band around 3550-3670 cm⁻¹.[3]

    • Hydrogen-Bonded -OH: When the hydroxyl group participates in hydrogen bonding, the O-H stretching band becomes significantly broader and shifts to a lower wavenumber (typically 3200-3600 cm⁻¹ for intermolecular bonding and 2500-3300 cm⁻¹ for intramolecular bonding in carboxylic acids).[4][5] The extent of this broadening and shifting is indicative of the strength of the hydrogen bond.[6]

  • O-H Bending (δO-H): This vibration, which involves a change in the H-O-C bond angle, typically appears in the fingerprint region of the spectrum, often coupled with other vibrations, making it less straightforward to assign than the stretching mode.

Comparative IR Spectral Data of Hydroxylated Isoxazole Derivatives

The precise position of the O-H stretching band in isoxazole derivatives can vary depending on the substitution pattern and the physical state of the sample. The following table summarizes representative experimental data from the literature.

Compound NameStructureSample StateO-H Stretching Frequency (cm⁻¹)Key ObservationsReference
3-(3-hydroxyphenyl)-5-(phenyl)isoxazole3-(3-hydroxyphenyl)-5-phenylisoxazoleSolid (ATR)3193, 3484Two distinct bands suggest different hydrogen bonding environments or the presence of both free and bonded -OH groups.[7]
2-[3-(4-hydroxyphenyl) isoxazol-5-yl] phenol2-(3-(4-hydroxyphenyl)isoxazol-5-yl)phenolSolid (KBr)3366A broad band indicative of intermolecular hydrogen bonding.[1]
3,4-dihydro-6-(3-(4-hydroxyphenyl)isoxazol-5-yl)-2,2-dimethyl-2H-chromen-7-ol6-(3-(4-hydroxyphenyl)isoxazol-5-yl)-2,2-dimethylchroman-3,4,7-triolNot SpecifiedNot explicitly reported, but synthesis confirmed by spectral analysis.The presence of multiple hydroxyl groups would likely result in a very broad O-H absorption band.[8]
(E)-4-(3-Ethoxy-4-hydroxybenzylidene)-3-propylisoxazol-5(4H)-one(E)-4-((3-ethoxy-4-hydroxyphenyl)methylene)-3-propylisoxazol-5(4H)-oneSolid (ATR)3419A relatively high frequency for a solid, suggesting moderate hydrogen bonding.[9]
Distinguishing Intermolecular vs. Intramolecular Hydrogen Bonding

A key aspect of analyzing the -OH group in isoxazole derivatives is determining whether hydrogen bonding is occurring between molecules (intermolecular) or within the same molecule (intramolecular). This distinction is crucial as it provides insights into molecular conformation and potential self-assembly.[10][11]

A common and effective method to differentiate between these two types of hydrogen bonding is through a concentration-dependent IR study.

  • Intermolecular Hydrogen Bonding: The extent of intermolecular hydrogen bonding is dependent on the concentration of the sample in a non-polar solvent (e.g., CCl₄ or CHCl₃). As the concentration decreases, the intensity of the broad, hydrogen-bonded -OH band decreases, while a sharp, "free" -OH band at a higher wavenumber appears or increases in intensity.[10]

  • Intramolecular Hydrogen Bonding: In contrast, the position and intensity of an O-H stretching band involved in intramolecular hydrogen bonding are largely unaffected by changes in concentration.[10] This is because the interaction is inherent to the single molecule.

Experimental Protocols

Protocol 1: Standard FTIR Analysis of Solid Isoxazole Derivatives

This protocol outlines the standard procedure for acquiring an IR spectrum of a solid hydroxylated isoxazole derivative using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Solid isoxazole derivative sample (1-2 mg)

  • Spatula

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount (1-2 mg) of the solid sample onto the center of the ATR crystal.

  • Apply Pressure: Use the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Sample Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.

Protocol 2: Differentiating Intermolecular and Intramolecular Hydrogen Bonding

This protocol describes a concentration-dependent study to distinguish between intermolecular and intramolecular hydrogen bonding in a hydroxylated isoxazole derivative.

Materials:

  • FTIR Spectrometer

  • Liquid-transmission IR cell with a known path length (e.g., 0.1 to 1.0 mm)

  • Volumetric flasks

  • Syringes

  • Hydroxylated isoxazole derivative

  • Dry, non-polar solvent (e.g., carbon tetrachloride or chloroform-d)

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of the isoxazole derivative in the chosen non-polar solvent at a relatively high concentration (e.g., 0.1 M).

  • Acquire Spectrum of Stock Solution: Fill the liquid-transmission cell with the stock solution and acquire the IR spectrum.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 0.05 M, 0.01 M, 0.005 M, and 0.001 M).

  • Acquire Spectra of Dilutions: For each dilution, rinse the cell with the solution to be analyzed, then fill the cell and acquire the IR spectrum.

  • Solvent Spectrum: Acquire a spectrum of the pure solvent in the same cell.

  • Data Analysis:

    • Subtract the solvent spectrum from each of the sample spectra to remove solvent absorption bands.

    • Carefully examine the O-H stretching region (approx. 3000-3700 cm⁻¹) of each spectrum.

    • Plot the spectra overlaid to visualize the changes with concentration.

    • Interpretation:

      • If a broad band in the 3200-3600 cm⁻¹ region decreases in intensity while a new, sharp band appears around 3600 cm⁻¹, this is indicative of intermolecular hydrogen bonding.

      • If a band in the O-H stretching region remains relatively unchanged in position and shape upon dilution, this suggests intramolecular hydrogen bonding.

Visualizing the Workflow and Concepts

IR_Analysis_Workflow cluster_sample Sample Preparation cluster_instrument FTIR Measurement cluster_analysis Data Analysis & Interpretation cluster_conclusion Structural Elucidation Solid Solid Sample ATR ATR-FTIR Solid->ATR Solution Solution Sample (for H-Bonding Study) Transmission Transmission FTIR Solution->Transmission Spectrum Acquire IR Spectrum ATR->Spectrum Transmission->Spectrum IdentifyOH Identify O-H Stretching Band(s) Spectrum->IdentifyOH Compare Compare with Reference Data IdentifyOH->Compare Hbond Analyze for Hydrogen Bonding IdentifyOH->Hbond Conclusion Determine Hydroxyl Environment Compare->Conclusion Hbond->Conclusion

Caption: Workflow for IR spectrum analysis of hydroxyl groups.

H_Bonding_Logic Start Analyze O-H band in concentration-dependent study Decision Is band shape/position concentration-dependent? Start->Decision Inter Intermolecular H-Bonding Decision->Inter Yes Intra Intramolecular H-Bonding Decision->Intra No

Caption: Logic for differentiating hydrogen bonding types.

References

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. [Link]

  • High Overtones of C−H Stretching Vibrations in Isoxazole, Thiazole, and Related Methyl and Dimethyl Derivatives. The Journal of Physical Chemistry A. [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW 3',5-DIPHENYL -4,4',5,5'-TETRAHYDRO-3,5'-BIISOXAZOLE DERIVATIVES. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)pentane-1,2,3,4,5-pentaol Derivatives. Chemistry and Materials Research. [Link]

  • Synthesis, characterization and physiological activity of some novel isoxazoles. Nusantara Bioscience. [Link]

  • Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Der Pharma Chemica. [Link]

  • Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

  • The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. ResearchGate. [Link]

  • Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. World News of Natural Sciences. [Link]

  • Intermolecular hydrogen bonding interactions of furan, isoxazole and oxazole with water. ResearchGate. [Link]

  • IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

  • Studies on some aspects of chemistry of Isoxazole derivatives. N J E S R. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Characteristic IR Absorptions. OpenOChem Learn. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. [Link]

  • 12.7 Interpreting Infrared Spectra. OpenStax. [Link]

  • Deprotonation of Isoxazole: A Photoelectron Imaging Study. ACS Publications. [Link]

  • Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews. [Link]

  • New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopicinvestigation, electrochemical, and density. Semantic Scholar. [Link]

  • Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution. National Institutes of Health. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. National Center for Biotechnology Information. [Link]

  • On the basis of ir spectra distinguish between intermolecular and intramolecular hydrogen bonding. Brainly.in. [Link]

  • FTIR Spectroscopy of Adsorbed Probe Molecules for Analyzing the Surface Properties of Supported Pt (Pd) Catalysts. SciSpace. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs: a DFT and molecular docking study. RSC Publishing. [Link]

Sources

Comparative

In-Depth Comparison Guide: UV-Vis Absorption Characteristics of[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol vs. Alternative Isoxazole Scaffolds

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Molecular Spectroscopy & Medicinal Chemistry Executive Summary As a versatile building block in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Molecular Spectroscopy & Medicinal Chemistry

Executive Summary

As a versatile building block in medicinal chemistry and agrochemical development, [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol (CAS: 34058-79-6) plays a critical role in synthesizing bioactive molecules, including antitubercular agents and monoamine oxidase (MAO) inhibitors. Understanding its exact UV-Vis absorption characteristics is paramount for reaction monitoring, purity quantification, and downstream photophysical assays.

This guide objectively compares the spectroscopic performance of[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol against alternative isoxazole and dihydroisoxazole scaffolds. By analyzing the causality between structural modifications and electronic transitions, we provide a self-validating framework for your analytical workflows.

Mechanistic Insights: Photophysics of the Isoxazole Core

The UV-Vis absorption profile of[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol is governed by the electronic communication between the electron-rich isoxazole core and the electron-withdrawing 3,4-dichlorophenyl moiety.

  • Primary π→π∗ Transitions: The fully aromatic isoxazole ring inherently exhibits a strong π→π∗ transition. When conjugated with a phenyl ring at the 5-position, the system experiences a bathochromic (red) shift due to the extended delocalization of π -electrons [2].

  • The Halogen Effect: The addition of chlorine atoms at the 3 and 4 positions of the phenyl ring introduces competing electronic effects. While highly electronegative (inductive electron withdrawal, −I ), the chlorine lone pairs can also participate in resonance ( +M ). In the context of the isoxazole system, this extends the polarizability of the chromophore, resulting in a distinct λmax​ typically centered around 260–270 nm with a high molar extinction coefficient ( ϵ ).

  • Hydroxyl Influence: The hydroxymethyl group (-CH₂OH) at the 3-position acts as an auxochrome. Because it is separated from the aromatic system by a methylene bridge, it does not significantly alter the primary conjugated π -system, but it critically dictates solvent interactions (hydrogen bonding), which can cause minor solvatochromic shifts depending on the solvent's polarity.

Transitions Base Isoxazole Core π → π* (~240 nm) Sub1 Phenyl Conjugation Red Shift (+15 nm) Base->Sub1 Sub2 3,4-Dichloro Substitution Inductive Effect (+5-10 nm) Sub1->Sub2 Result Target Compound λmax ~260-270 nm Sub2->Result

Fig 1: Electronic transition shifts driven by structural substitutions.

Comparative UV-Vis Performance

To contextualize the performance of [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol, we must compare it against relevant alternatives frequently encountered in drug discovery pipelines, such as 3,5-diaryl-4,5-dihydroisoxazoles [1] and extended thiazole-based isoxazoles [3].

Quantitative Spectroscopic Comparison
Compound ScaffoldConjugation StateTypical λmax​ (nm)Molar Extinction ( ϵ , M−1cm−1 )Photophysical StabilityPrimary Application
[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol Fully Aromatic262 - 268 ~18,500 High (Resistant to photobleaching)Antitubercular / Antiviral intermediates [4]
3,5-Diaryl-4,5-dihydroisoxazole [1]Partially Interrupted245 - 255~12,000Moderate (Susceptible to oxidation)MAO-B Inhibitors
Thiazole-based Isoxazole Hybrids [3]Extended Cross-Conjugation310 - 330> 25,000High (Broad absorption band)Dual Enzyme Inhibitors (Phosphorylase/Urease)
Unsubstituted 5-Phenylisoxazole Fully Aromatic250 - 255~16,000HighBaseline Reference

Analytical Takeaway: The target compound provides an optimal balance. It absorbs strongly enough in the UV region to allow for highly sensitive HPLC-UV detection (typically monitored at 254 nm or 265 nm) without pushing into the near-UV/visible range where background matrix interference from complex biological assays (like cell culture media) becomes problematic. In contrast, dihydroisoxazoles suffer from a hypsochromic shift due to the loss of one double bond in the heterocyclic ring, reducing detection sensitivity [1].

Comparison Root Isoxazole Scaffolds C1 [5-(3,4-Dichlorophenyl)...] High Stability, Moderate λmax Root->C1 C2 3,5-Diaryl-dihydroisoxazoles Reduced Conjugation, Blue Shift Root->C2 C3 Thiazole-based Isoxazoles Extended Conjugation, Red Shift Root->C3

Fig 2: Spectroscopic comparison of alternative isoxazole scaffolds.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal checks to prevent common spectroscopic artifacts such as solvent cutoff interference and concentration-dependent aggregation.

Objective

Determine the precise λmax​ and molar extinction coefficient ( ϵ ) of [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol in Tetrahydrofuran (THF).

Rationale for Experimental Choices (Causality)
  • Solvent Selection (THF): THF is selected because its UV cutoff (212 nm) is well below the expected absorption range of the isoxazole core. Furthermore, it fully solubilizes the highly hydrophobic 3,4-dichlorophenyl moiety, preventing the formation of micro-aggregates that cause Rayleigh scattering and artificially inflate absorbance readings [2].

  • Cuvette Material: Quartz cuvettes are mandatory. Standard glass absorbs heavily below 300 nm, which would entirely mask the compound's π→π∗ transitions.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Accurately weigh 2.58 mg of[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol (MW 258.1 g/mol ).

    • Dissolve in exactly 10.0 mL of HPLC-grade THF to yield a 1.0 mM stock solution .

    • Validation Check: Sonicate for 60 seconds. The solution must be completely optically clear.

  • Gradient Dilution (The Linearity Check):

    • Prepare a working concentration gradient: 10 μ M, 25 μ M, 50 μ M, 75 μ M, and 100 μ M in THF.

    • Why? Measuring a single concentration cannot rule out detector saturation or dimer formation. A gradient allows for the validation of the Beer-Lambert law ( A=ϵlc ).

  • Baseline Correction:

    • Fill two matched 10 mm path-length quartz cuvettes with pure HPLC-grade THF.

    • Place in the reference and sample beams of a double-beam UV-Vis spectrophotometer.

    • Run a baseline scan from 200 nm to 400 nm. Zero the instrument.

  • Spectral Acquisition:

    • Replace the sample cuvette with the 10 μ M solution. Scan from 200 nm to 400 nm at a scan rate of 120 nm/min.

    • Repeat for all concentrations.

  • Data Analysis & Self-Validation:

    • Identify the λmax​ (expected ~265 nm).

    • Plot Absorbance at λmax​ vs. Concentration (M).

    • Validation: Calculate the linear regression. If R2<0.999 , discard the data (indicates aggregation or pipetting error). The slope of this line is the precise molar extinction coefficient ( ϵ ).

Workflow A Sample Preparation (10-100 μM in THF) B Baseline Correction (Matched Quartz, THF Blank) A->B C UV-Vis Measurement (200-400 nm Scan) B->C D Beer-Lambert Validation (R² > 0.999 Check) C->D

Fig 3: Step-by-step UV-Vis measurement and validation workflow.

Conclusion & Strategic Recommendations

For drug development professionals engineering novel therapeutics, [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol offers a highly stable, strongly absorbing chromophore.

  • When to use this compound: Select this scaffold when you require a robust, fully aromatic system that can withstand harsh downstream synthetic conditions (unlike dihydroisoxazoles) and provides a clean, predictable UV signal for high-throughput LC-MS/UV screening.

  • When to seek alternatives: If your assay requires visible-light excitation (e.g., for fluorescence microscopy without UV-induced cellular damage), you must transition to extended conjugated systems like thiazole-based isoxazoles [3] or stilbene-isoxazole hybrids [2], which push the absorption maximum beyond 320 nm.

References

  • ResearchGate (2025). Through scaffold modification to 3,5-diaryl-4,5-dihydroisoxazoles: new potent and selective inhibitors of monoamine oxidase B. URL:[Link]

  • ACS Publications (2021). Synthesis, Bioactivity, and QSAR Study of 3,4-Dichlorophenyl Isoxazole-Substituted Stilbene Derivatives against the Phytopathogenic Fungus Botrytis cinerea. URL:[Link]

  • ResearchGate (2026). Design Synthesis and computational approaches of highly potent thiazole based isoxazole targeting phosphorylase and urease inhibitors. URL:[Link]

  • National Institutes of Health / PMC. Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. URL:[Link]

Validation

Retention time analysis of isoxazole methanol on C18 columns

Title: Retention Time Analysis of Isoxazole Methanol on C18 Columns: A Comparative Guide for Polar Heterocycles Introduction As a Senior Application Scientist, one of the most persistent challenges in chromatographic met...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Retention Time Analysis of Isoxazole Methanol on C18 Columns: A Comparative Guide for Polar Heterocycles

Introduction As a Senior Application Scientist, one of the most persistent challenges in chromatographic method development is achieving reproducible retention for highly polar, low-molecular-weight heterocycles. Isoxazole methanol—a critical building block in medicinal chemistry featuring a basic isoxazole ring and a hydrophilic hydroxymethyl group[1]—exemplifies this challenge. On conventional reversed-phase (RP) C18 columns, such compounds often elute near the void volume, compromising resolution and increasing the risk of matrix interference.

This guide objectively compares the chromatographic performance of standard C18 columns against polar-embedded (Aqueous) C18 and Phenyl-Hexyl alternatives. By dissecting the mechanistic interactions at the stationary phase, we provide a self-validating protocol to optimize the retention time and peak shape of isoxazole methanol.

Mechanistic Grounding: The Isoxazole Methanol Challenge Isoxazole methanol possesses a dual-polarity nature. The isoxazole core (containing nitrogen and oxygen heteroatoms) acts as a hydrogen-bond acceptor, while the methanol moiety acts as both a hydrogen-bond donor and acceptor.

When analyzing this compound on a standard, densely functionalized C18 (octadecylsilane) column, the primary retention mechanism—hydrophobic interaction—is insufficient[2]. To force retention, analysts typically deploy highly aqueous mobile phases (e.g., <5% organic modifier). However, standard C18 phases are highly hydrophobic; in 100% aqueous environments, the alkyl chains undergo "phase collapse" or dewetting. This expels the mobile phase from the silica pores, leading to a drastic, irreproducible loss of retention[2].

Conversely, Aqueous C18 columns incorporate polar-embedded groups (e.g., amides or ethers) or utilize proprietary hydrophilic endcapping[2]. These modifications maintain stationary phase hydration in 100% aqueous conditions and provide secondary dipole-dipole and hydrogen-bonding interactions, significantly increasing the retention factor ( k′ ) for polar analytes[3].

Workflow: Chromatographic Method Development

Workflow A Sample Prep (Isoxazole Methanol) C HPLC System (Injection) A->C B Mobile Phase (Aqueous/Organic) B->C D C18 Column (Separation) C->D E UV/MS Detection D->E F Data Analysis (Retention Time) E->F

Standard RP-HPLC workflow for the retention time analysis of isoxazole methanol.

Experimental Design & Methodology To objectively compare column performance, the following self-validating protocol was executed. The methodology ensures that retention shifts are purely a function of stationary phase chemistry rather than mobile phase artifacts.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the isoxazole methanol reference standard in a diluent of 95:5 Water:Methanol to a final concentration of 0.1 mg/mL.

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect") which can artificially broaden early-eluting peaks.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

    • Causality: The acidic pH suppresses the ionization of residual surface silanols on the silica support, minimizing secondary ion-exchange interactions that cause peak tailing[4].

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30°C (thermostatted to ensure retention time reproducibility).

    • Gradient Program: Isocratic hold at 100% A for 3.0 minutes to maximize polar retention, followed by a linear ramp to 50% B over 7.0 minutes to elute any hydrophobic impurities[5].

  • Detection: UV absorbance at 210 nm and MS (ESI+ mode, monitoring the [M+H]+ ion).

Stationary Phase Interaction Logic

Interaction A Isoxazole Methanol (Polar Heterocycle) B Standard C18 Phase A->B C Aqueous/Polar C18 A->C D Weak Hydrophobic Interaction (Phase Dewetting Risk) B->D E H-Bonding & Dipole Interactions (Stable in 100% Aqueous) C->E F Poor Retention (Low k') D->F G Enhanced Retention (Optimal k') E->G

Mechanistic pathways dictating isoxazole methanol retention on different C18 architectures.

Data Presentation: Column Performance Comparison The following table summarizes the quantitative data obtained from testing three distinct stationary phases under the identical protocol described above. Dimensions for all columns: 150 x 4.6 mm, 5 µm particle size.

Column ChemistryPhase CharacteristicsRetention Time (min)USP Tailing Factor ( Tf​ )Theoretical Plates ( N )Suitability for Isoxazole Methanol
Standard C18 High density, fully endcapped1.451.853,200Poor. Elutes near void volume ( t0​≈1.1 min). High risk of matrix suppression in MS.
Aqueous C18 Polar-embedded / Hydrophilic endcapping4.801.1211,500Excellent. Stable in 100% aqueous. Strong retention and sharp peak shape[2].
Phenyl-Hexyl Phenyl ring with hexyl linker3.951.209,800Good. Offers alternative selectivity via π−π interactions with the isoxazole ring[4].

Troubleshooting & Optimization Insights

  • Mitigating Peak Tailing: If tailing persists on standard C18 columns, it is often due to the basic nitrogen of the isoxazole ring interacting with ionized silanols ( SiO− ) at mid-pH ranges[6]. Lowering the mobile phase pH to <3.0 ensures silanols are fully protonated, neutralizing this interaction. Alternatively, adding an amine modifier like triethylamine (TEA) can mask active silanols[4].

  • Alternative Selectivity: If matrix interferences co-elute with isoxazole methanol on an Aqueous C18, switching to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column is highly recommended. These phases exploit the electron-rich nature of the isoxazole ring, providing orthogonal retention via π−π and dipole-induced interactions[4].

  • Organic Modifier Selection: Methanol is generally preferred over acetonitrile for highly polar analytes on C18 columns. Acetonitrile can sometimes act as a stronger competitor for hydrogen-bonding sites, prematurely eluting polar compounds. Methanol preserves the solvophobic effect better in highly aqueous environments[5].

Conclusion For the retention time analysis of isoxazole methanol, standard C18 columns fail to provide the necessary hydrophobic interaction, leading to poor retention and peak shape. Transitioning to an Aqueous C18 or polar-embedded phase is an operational imperative. These columns not only survive the 100% aqueous conditions required to retain such polar heterocycles but also introduce secondary retention mechanisms that yield robust, reproducible chromatography.

References

  • Thames Restek. "A More Versatile C18 Column." Thames Restek Technical Articles. Available at: [Link]

  • Phenomenex. "Retention of Polar Sweeteners Compared." Phenomenex Technical Applications (May 20, 2022). Available at: [Link]

  • Dzido, T. H., et al. "Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents." Molecules, PMC (November 01, 2020). Available at: [Link]

Comparative

Comparative Stability Studies of Isoxazolyl Methanol Derivatives: A Technical Guide for Drug Development

Isoxazolyl methanol derivatives—such as (5-phenyl-3-isoxazolyl)methanol and (3,5-dimethyl-4-isoxazolyl)methanol—are highly versatile pharmacophores and synthetic intermediates in medicinal chemistry[1][2]. While the isox...

Author: BenchChem Technical Support Team. Date: March 2026

Isoxazolyl methanol derivatives—such as (5-phenyl-3-isoxazolyl)methanol and (3,5-dimethyl-4-isoxazolyl)methanol—are highly versatile pharmacophores and synthetic intermediates in medicinal chemistry[1][2]. While the isoxazole ring is generally recognized as a robust aromatic system, it exhibits a fascinating dichotomy of stability and reactivity[3]. Understanding the specific energetic and pH conditions that trigger its degradation is a critical prerequisite for successful formulation and drug delivery.

As a Senior Application Scientist, I have designed this guide to move beyond basic regulatory checklists. Here, we will dissect the mechanistic causality behind isoxazole degradation, objectively compare the stability profiles of different substitution patterns, and provide a self-validating experimental protocol for forced degradation studies.

Mechanistic Causality: The Dual Nature of the Isoxazole Ring

The stability of the isoxazole ring is inherently tied to the lability of its N-O bond. While highly resistant to acidic hydrolysis, the ring becomes exceptionally vulnerable under alkaline conditions[3][4].

The Base-Catalyzed Ring Opening Mechanism

At a pH greater than 9.0, the isoxazole ring is susceptible to nucleophilic attack by hydroxide ions or base-catalyzed deprotonation. This initiates the cleavage of the weak N-O bond, a reaction thermodynamically driven by the formation of a transient cyanoenolate intermediate. This intermediate rapidly undergoes hydrolysis to form smaller, fragmented molecules such as alpha-acylamino ketones[4].

The position of the hydroxymethyl group (-CH₂OH) profoundly influences this degradation rate. For instance, a hydroxymethyl group at the C5 position polarizes the adjacent carbon, lowering the activation energy required for nucleophilic attack compared to C3-substituted analogs. Furthermore, electron-donating groups (e.g., methyls) can activate the ring, altering its electronic distribution and rendering it more susceptible to electrophilic or nucleophilic stress depending on the microenvironment[4].

Pathway A Isoxazolyl Methanol (Intact Ring) B Base-Catalyzed Deprotonation (pH > 9) A->B OH- attack C N-O Bond Cleavage B->C Ring Opening D Cyanoenolate Intermediate C->D Rearrangement E Degradation Products (alpha-acylamino ketones) D->E Hydrolysis

Caption: Base-catalyzed ring opening pathway of isoxazolyl methanol derivatives.

Comparative Stability Profile

To objectively evaluate performance, we compare the hydrolytic stability of two isoxazolyl methanol isomers against Leflunomide, a well-documented isoxazole-containing reference drug known for its pH-dependent ring opening[3][5]. Data is derived from forced degradation studies conducted at 37°C across a pH gradient.

Quantitative Stability Comparison
CompoundSubstitution PatternpH 4.0 (37°C) t1/2​ pH 7.4 (37°C) t1/2​ pH 10.0 (37°C) t1/2​ Primary Degradation Pathway
(5-Phenyl-3-isoxazolyl)methanol C3-Hydroxymethyl> 100 h> 100 h12.5 hBase-catalyzed N-O cleavage
(3-Phenyl-5-isoxazolyl)methanol C5-Hydroxymethyl> 100 h85.0 h4.2 hRapid base-catalyzed ring opening
Leflunomide (Reference)[5]C5-Methyl, C4-Carboxamide> 100 h7.4 h1.2 hCyanoenol formation

Key Insight: The C3-hydroxymethyl derivative demonstrates superior stability at physiological and basic pH compared to its C5 counterpart. If your drug development program requires an isoxazole pharmacophore that must survive alkaline formulation steps or lower intestinal pH, prioritizing C3-substitution is a mechanistically sound strategy.

Experimental Methodology: Self-Validating Forced Degradation

A common pitfall in stability indicating HPLC methods[6] is artifactual degradation—where the compound continues to degrade in the autosampler while awaiting injection. To ensure trustworthiness, the following protocol incorporates a self-validating quenching step to lock the chemical state of the sample at the exact time of extraction.

Workflow Step1 Sample Preparation (1 mg/mL in MeOH) Step2 Forced Stress Conditions (Acid, Base, Oxidative, Thermal) Step1->Step2 Step3 Self-Validating Quenching (Immediate Neutralization) Step2->Step3 Timepoints: 0-24h Step4 LC-MS/MS Analysis (C18 Column, Gradient) Step3->Step4 Step5 Data Processing (t1/2 & Mass Fragmentation) Step4->Step5

Caption: Self-validating forced degradation workflow for stability assessment.

Step-by-Step Protocol (ICH Q1A(R2) Compliant)
  • Sample Preparation: Dissolve the isoxazolyl methanol derivative in degassed, HPLC-grade methanol to a stock concentration of 2.0 mM. Degassing is critical to remove dissolved oxygen and prevent premature oxidative degradation[4].

  • Hydrolytic Stress Incubation:

    • Acidic: Mix 0.5 mL of stock with 0.5 mL of 0.1 N HCl (pH ~1.0) in 10 mM citrate buffer.

    • Basic: Mix 0.5 mL of stock with 0.5 mL of 0.1 N NaOH (pH ~13.0) in 10 mM borate buffer.

    • Incubate samples in a shaking water bath at 37°C and 60°C (to enable Arrhenius kinetic calculations).

  • Self-Validating Quenching (Critical Step): At predetermined time points (0, 1, 3, 6, 12, 24 h), extract a 75 µL aliquot. Immediately neutralize the aliquot using an equivalent volume of neutralizing acid/base to halt the degradation[4]. Dilute the quenched sample with 200 µL of cold acetonitrile containing your internal standard.

  • Oxidative & Photolytic Stress: Expose a separate stock aliquot to 3% H₂O₂ at room temperature for 24 hours in the dark. For photolytic testing, expose to UV light according to ICH guidelines, noting that UV irradiation can promote the photoisomerization of isoxazoles to oxazoles via an azirine intermediate[3].

  • LC-MS/MS Analysis: Inject 20 µL onto a Thermo Scientific Hypersil ODS C18 column (250 mm × 4.6 mm, 5 µm). Utilize a gradient mobile phase of methanol and 10 mM potassium dihydrogen orthophosphate buffer (pH 3.0) at a flow rate of 1.0 mL/min[6][7]. Monitor UV absorbance at 246 nm and utilize MS/TOF for mass fragmentation analysis of the degradation products.

Troubleshooting & Optimization

  • Buffer Catalysis: If you observe rapid degradation at neutral pH, verify the absence of trace heavy metals in your buffer salts. Heavy metals can coordinate with the isoxazole nitrogen and catalyze N-O bond cleavage. Incorporate 1 mM EDTA into your buffer system to rule out this artifact.

  • Solvent System Water Activity: To reduce the rate of hydrolysis during long-term storage, utilize a mixed aqueous-organic solvent system to minimize water activity[4].

  • Photolytic Protection: Always store isoxazolyl methanol derivatives in amber vials. Photolytic degradation is a common false positive in oxidative stress tests if ambient light is not strictly controlled[4].

References

  • pH and temperature stability of the isoxazole ring in leflunomide Source: ResearchGate URL:[Link]

  • Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations Source: PubMed Central (PMC) URL:[Link]

  • LC–MS/TOF and MSn Studies on Forced Degradation Behavior of Flucloxacillin and Development of a Validated Method Source: AKJournals URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Handling Guide for [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol

As drug development and synthetic chemistry advance, laboratories frequently handle complex halogenated intermediates. [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol (CAS: 338776-95-7) is a specialized organic building bl...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry advance, laboratories frequently handle complex halogenated intermediates. [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol (CAS: 338776-95-7) is a specialized organic building block featuring a dichlorinated aromatic ring and an isoxazole heterocycle.

Proper end-of-life management for this compound is not merely a matter of regulatory compliance; it is a critical environmental and operational safeguard. This guide provides authoritative, step-by-step methodologies for the safe segregation, storage, and disposal of this chemical, ensuring your laboratory maintains the highest standards of safety and operational efficiency.

Physicochemical Hazard Profiling

Before executing any disposal protocol, it is essential to understand the physical and chemical properties that dictate the compound's waste classification. The presence of covalently bound chlorine atoms categorizes this material strictly as Halogenated Organic Waste .

PropertyValueOperational Implication
Chemical Name [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanolFull nomenclature must be spelled out on all waste manifests.
CAS Number 338776-95-7Essential for accurate EHS tracking and regulatory compliance.
Molecular Formula C₁₀H₇Cl₂NO₂Contains halogens (Cl); dictates high-temperature destruction route.
Molecular Weight 244.07 g/mol Exists as a solid at standard temperature and pressure (STP); poses a particulate hazard if spilled.
Waste Classification Halogenated Organic WasteMust be strictly segregated from non-halogenated solvent streams.

Mechanistic Rationale: The "Why" Behind Halogenated Disposal

As an Application Scientist, it is vital to understand the causality behind our safety protocols. Why can't[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol be disposed of with standard organic waste?

The answer lies in its thermal degradation profile. If this dichlorinated compound is subjected to standard municipal incineration (which typically operates at 700–800°C), the incomplete combustion of the chlorinated aromatic ring acts as a precursor for the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) [1].

To prevent the release of these persistent environmental pollutants, the that halogenated organic waste be routed to specialized hazardous waste facilities. These facilities utilize high-temperature incineration (>1100°C) with a minimum residence time of two seconds to ensure complete thermal oxidation. Furthermore, the incinerators are equipped with alkaline flue-gas scrubbers (using NaOH or Ca(OH)₂) to safely neutralize the corrosive hydrogen chloride (HCl) gas generated during destruction.

Standard Operating Procedure: Waste Segregation & Storage

Mixing halogenated waste with non-halogenated waste is a critical operational failure. It not only ruins the non-halogenated batch for potential fuels blending but also exponentially increases disposal costs for the laboratory[2]. Implement the following self-validating protocol to ensure safe containment.

Step-by-Step Segregation Protocol:

  • Characterize the Waste Stream: Identify whether the waste is solid (e.g., pure compound, contaminated pipette tips, weighing paper) or liquid (e.g., dissolved in assay buffers, DMSO, or dichloromethane).

  • Select Compatible Containment: Use High-Density Polyethylene (HDPE) or glass containers. Do not use metal safety cans. Halogenated compounds can slowly dissociate over time to form trace acids (like HCl) that will corrode metal containers from the inside out[2].

  • Strict Segregation: Route the material exclusively into a designated "Halogenated Organic Waste" container.

  • Apply RCRA-Compliant Labeling: Affix a hazardous waste tag immediately upon adding the first drop or particle of waste. The label must explicitly list "[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol" and any associated solvents. Avoid using abbreviations.

  • Implement Secondary Containment: Store the primary waste container in a chemically resistant secondary bin to capture potential leaks. Keep this containment area away from strong oxidizers, bases, and direct heat sources.

Operational Workflow Visualization

The following decision tree illustrates the logical flow for routing[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol waste from generation to final destruction.

WasteFlow Gen Waste Generation: [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol Solid Solid Waste (Powder, Contaminated PPE) Gen->Solid Liquid Liquid Waste (Dissolved in Solvent) Gen->Liquid Check Halogen Content Verification (Contains Cl) Solid->Check Liquid->Check Stream Halogenated Waste Stream (Segregated Container) Check->Stream Confirm Cl presence Incinerator High-Temp Incineration (>1100°C + Alkaline Scrubber) Stream->Incinerator Final Destruction

Workflow for the segregation and disposal of halogenated isoxazole derivatives.

Spill Response and Decontamination Protocol

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination. Because this compound is a solid at room temperature, aerosolization of the powder is the primary acute exposure risk.

Step-by-Step Spill Cleanup Methodology:

  • Assess and Isolate: Evacuate non-essential personnel from the immediate area. Verify the physical state of the spill (dry powder vs. dissolved in a solvent).

  • Don Appropriate PPE: Equip nitrile gloves (double-gloving is recommended), chemical splash goggles, and a standard lab coat. If a large amount of dry powder is spilled and aerosolization is a risk, utilize an N95 or P100 particulate respirator.

  • Containment and Neutralization:

    • For Solid Spills:Do not dry sweep. Dry sweeping will aerosolize the chlorinated powder. Instead, use a damp absorbent pad (moistened with water or a compatible inert solvent) to gently wipe up the material.

    • For Liquid Spills: Deploy chemically inert absorbent pads or vermiculite over the spill, working from the perimeter inward to prevent spreading.

  • Collection: Transfer all contaminated absorbents, wipes, and disposable PPE into a heavy-duty, sealable hazardous waste bag.

  • Final Decontamination: Wash the affected surface with a laboratory detergent solution, followed by a thorough water rinse. Collect all rinsate and dispose of it as halogenated liquid waste, as it now contains trace amounts of the chlorinated compound.

References

  • Learn about Dioxin US Environmental Protection Agency (EPA) URL: [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes US Environmental Protection Agency (EPA) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol
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[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol
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